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(1H-indazol-3-yl)methanol

Cat. No.: B1299801
CAS No.: 64132-13-4
M. Wt: 148.16 g/mol
InChI Key: NFAIOOKNXAXEBY-UHFFFAOYSA-N
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Description

(1H-Indazol-3-yl)methanol (CAS 64132-13-4) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol, serves as a crucial precursor for the synthesis of more complex molecules . Its primary research value lies in its role as a synthon for constructing pharmacologically active compounds. Indazole derivatives, accessed via this methanol, are frequently explored for their antimicrobial properties . Furthermore, the indazole core is a privileged scaffold in medicinal chemistry, exemplified by its application in developing potent agonists for biological targets like the CCK-A receptor . The compound itself is a product of detailed mechanistic studies, such as the reaction of NH-indazoles with formaldehyde, which has been extensively characterized by NMR spectroscopy and theoretical calculations . Available for research and development purposes, this compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1299801 (1H-indazol-3-yl)methanol CAS No. 64132-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-indazol-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAIOOKNXAXEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363641
Record name (1H-indazol-3-yl)methanol
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64132-13-4
Record name (1H-indazol-3-yl)methanol
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Record name 1H-Indazol-3-ylmethanol
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core properties of (1H-indazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indazole scaffold is a key pharmacophore found in numerous therapeutic agents, and its derivatives are actively explored for a wide range of biological activities.[1] This guide details the compound's physicochemical properties, provides illustrative experimental protocols for its synthesis and characterization, and visualizes its role in relevant biological pathways.

Core Physicochemical Properties

This compound is a bicyclic aromatic compound consisting of a fused benzene and pyrazole ring, with a hydroxymethyl group at the 3-position.[2] Its structure combines a hydrophobic indazole core with a hydrophilic alcohol functional group, influencing its solubility and reactivity.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₈N₂O[3][4]
Molecular Weight 148.16 g/mol [3][4]
CAS Number 64132-13-4[3][4]
Appearance Assumed to be a solid crystalline material, similar to other indazole derivatives.[2]N/A
Predicted Boiling Point 380.3 ± 17.0 °C (for (1H-Indazol-4-YL)methanol)[2]
Solubility Expected to have moderate solubility in polar protic solvents like water and alcohols.[2]N/A
Computed XLogP3 0.7[3]

Experimental Protocols

The following sections outline generalized protocols for the synthesis and analytical characterization of this compound, based on common laboratory practices for related heterocyclic compounds.

A common and direct method for preparing this compound is through the reduction of a more readily available precursor, such as 1H-indazole-3-carboxylic acid or its ester derivative. The following protocol describes a general procedure using a mild reducing agent.

Objective: To synthesize this compound via the chemical reduction of 1H-indazole-3-carboxylic acid ethyl ester.

Materials:

  • 1H-indazole-3-carboxylic acid ethyl ester

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Distilled water

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the reducing agent (e.g., LiAlH₄) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve 1H-indazole-3-carboxylic acid ethyl ester in anhydrous THF and add it dropwise to the cooled suspension of the reducing agent via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of distilled water, followed by a 15% NaOH solution, and then more water until a granular precipitate forms.

  • Extraction: Filter the resulting mixture through a pad of Celite, washing the filter cake with ethyl acetate. Combine the organic filtrates and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent, to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_ester 1H-indazole-3-carboxylic acid ethyl ester setup 1. Dissolve starting materials in anhydrous solvent (THF) start_ester->setup start_reductant Reducing Agent (e.g., LiAlH₄) start_reductant->setup reduction 2. Stir at controlled temperature (0°C to RT) setup->reduction quench 3. Quench reaction with water/NH₄Cl reduction->quench extract 4. Extract with organic solvent quench->extract dry 5. Dry and concentrate extract->dry purify 6. Purify via column chromatography dry->purify end_product Pure this compound purify->end_product

Caption: General workflow for the synthesis of this compound.

Structural confirmation and purity assessment of the synthesized this compound are critical. Standard spectroscopic methods are employed for this purpose.[5]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[6]

  • Protocol:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Expected ¹H NMR signals: Resonances in the aromatic region (δ 7.0-8.5 ppm) corresponding to the indazole ring protons, a singlet for the methylene (-CH₂OH) protons, a broad singlet for the hydroxyl (-OH) proton, and a broad singlet for the indazole N-H proton.

    • Expected ¹³C NMR signals: Resonances in the aromatic region (δ 110-145 ppm) for the carbons of the indazole ring and a signal for the methylene carbon.

2. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight of the compound and confirm its elemental formula.[5]

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 149.07. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.

3. Infrared (IR) Spectroscopy:

  • Objective: To identify the key functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Expected Absorption Bands: A broad band around 3200-3600 cm⁻¹ (O-H stretch of the alcohol), a band around 3300 cm⁻¹ (N-H stretch of the indazole ring), and bands in the 1450-1600 cm⁻¹ region (C=C and C=N stretching of the aromatic rings).

G cluster_input Input Sample cluster_analysis Spectroscopic Analysis cluster_output Data Output sample Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms ir Infrared Spectroscopy (FTIR-ATR) sample->ir nmr_data Structural Information (Chemical Shifts, Coupling) nmr->nmr_data ms_data Molecular Weight Confirmation ([M+H]⁺) ms->ms_data ir_data Functional Group Identification (O-H, N-H) ir->ir_data final_confirmation Structural Confirmation & Purity Assessment nmr_data->final_confirmation ms_data->final_confirmation ir_data->final_confirmation

Caption: Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

Indazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, anti-protozoal, and anti-tumor effects.[1][2] In the context of oncology, certain substituted indazoles have been investigated as potent inhibitors of various protein kinases and modulators of critical cell signaling pathways that regulate cell survival and death (apoptosis).

One such pathway involves the tumor suppressor protein p53 and the anti-apoptotic Bcl-2 family of proteins. A study on novel 1H-indazole-3-amine derivatives demonstrated that a lead compound could induce apoptosis in cancer cells, potentially by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[7][8] While not this compound itself, this provides a relevant model for the mechanism of action for this class of compounds.

p53/MDM2 and Bcl-2 Apoptosis Pathway:

  • p53: A tumor suppressor that, in response to cellular stress (like DNA damage), can halt the cell cycle and initiate apoptosis.

  • MDM2: An E3 ubiquitin ligase that negatively regulates p53 by targeting it for degradation. Overexpression of MDM2 in cancer cells can lead to the suppression of p53's function.

  • Bcl-2: An anti-apoptotic protein that prevents the release of cytochrome c from mitochondria, thereby blocking the activation of caspases and cell death.

Indazole-based compounds can promote apoptosis by disrupting these interactions. For instance, inhibiting the MDM2-p53 interaction would stabilize p53, allowing it to carry out its pro-apoptotic function. Similarly, inhibiting Bcl-2 would allow for the initiation of the mitochondrial apoptosis cascade.

G cluster_pathway Apoptosis Regulation Pathway p53 p53 (Tumor Suppressor) apoptosis Apoptosis (Cell Death) p53->apoptosis Promotes mdm2 MDM2 mdm2->p53 Inhibits (Degradation) bcl2 Bcl-2 (Anti-Apoptotic) bcl2->apoptosis Inhibits stress Cellular Stress (e.g., DNA Damage) stress->p53 Activates indazole Indazole Compound indazole->mdm2 Inhibits indazole->bcl2 Inhibits

References

An In-depth Technical Guide to (1H-indazol-3-yl)methanol: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and synthetic routes for (1H-indazol-3-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its structural and physical properties and presents two primary, high-yield synthetic pathways with complete experimental protocols.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a bicyclic indazole core, which consists of a fused benzene and pyrazole ring system. A hydroxymethyl group (-CH2OH) is attached at the C3 position of the indazole ring. This functional group provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents.

The key identification and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 64132-13-4[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
Canonical SMILES C1=CC=C2C(=C1)C(=NN2)CO[1]
InChIKey NFAIOOKNXAXEBY-UHFFFAOYSA-N[1]
Appearance Solid

Synthetic Pathways

Two principal and efficient synthetic routes to this compound are detailed below. The first pathway involves the reduction of an ester derivative of 1H-indazole-3-carboxylic acid using a strong reducing agent. The second, alternative pathway utilizes the reduction of 1H-indazole-3-carbaldehyde with a milder reducing agent.

Pathway 1: Reduction of Ethyl 1H-indazole-3-carboxylate

This synthetic route involves two main steps: the formation of an indazole ring system from an ortho-substituted aniline derivative to create the ethyl ester, followed by its reduction to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄).

Synthesis_Pathway_1 cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Ester Reduction start 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate intermediate1 Ethyl 1H-indazole-3-carboxylate start->intermediate1 [3+2] annulation reagent1 Ethyl diazoacetate reagent1->intermediate1 reagent2 CsF, MeCN reagent2->intermediate1 intermediate2 Ethyl 1H-indazole-3-carboxylate product This compound intermediate2->product Reduction reagent3 1. LiAlH₄, THF 2. H₂O workup reagent3->product

Caption: Synthesis of this compound via ester reduction.

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from a known method for synthesizing indazole esters via aryne cycloaddition.[2]

  • Materials: 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, ethyl diazoacetate, Cesium Fluoride (CsF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Hexanes, Magnesium Sulfate (MgSO₄), Silica Gel.

  • Procedure:

    • A flame-dried 1-L three-necked flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and anhydrous acetonitrile (400 mL).

    • Ethyl diazoacetate (10.95 g, 96.0 mmol) is added, followed by cesium fluoride (14.6 g, 96.0 mmol).

    • The reaction mixture is stirred at room temperature for 24 hours.

    • The solvent is removed by rotary evaporation, and the residue is partitioned between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (200 mL).

    • The aqueous layer is extracted with EtOAc (2 x 50 mL).

    • The combined organic extracts are dried over MgSO₄, filtered, and evaporated.

    • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to afford ethyl 1H-indazole-3-carboxylate as an off-white solid.[2]

  • Quantitative Data:

ParameterValueReference
Yield 82%[2]

Step 2: Reduction of Ethyl 1H-indazole-3-carboxylate to this compound

This protocol describes the reduction of the ester to the target alcohol.

  • Materials: Ethyl 1H-indazole-3-carboxylate, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Ethyl Acetate, Water, 10% Sulfuric Acid, Diethyl Ether, Anhydrous Sodium Sulfate.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (0.24 g, 6.3 mmol) in anhydrous THF (10 mL) at 0 °C, a solution of ethyl 1H-indazole-3-carboxylate (1.0 g, 5.26 mmol) in anhydrous THF (15 mL) is added dropwise.

    • The mixture is stirred at 0 °C for 10 minutes and then at room temperature for 1 hour.

    • The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0 °C and quenched by the careful, sequential dropwise addition of water (0.25 mL), 15% NaOH solution (0.25 mL), and finally water (0.75 mL).

    • The resulting mixture is stirred for 30 minutes, and the solid is filtered off and washed with ethyl acetate.

    • The combined filtrate is concentrated under reduced pressure to yield this compound.

  • Quantitative Data:

ParameterValue
Yield 95%
Pathway 2: Reduction of 1H-indazole-3-carbaldehyde

This alternative synthesis also proceeds in two steps: the conversion of indole to 1H-indazole-3-carbaldehyde via nitrosation, followed by a selective reduction of the aldehyde to the alcohol using Sodium Borohydride (NaBH₄).

Synthesis_Pathway_2 cluster_0 Step 1: Aldehyde Formation cluster_1 Step 2: Aldehyde Reduction start Indole intermediate1 1H-indazole-3-carbaldehyde start->intermediate1 Nitrosation/ Rearrangement reagent1 NaNO₂, HCl, DMF/H₂O reagent1->intermediate1 intermediate2 1H-indazole-3-carbaldehyde product This compound intermediate2->product Reduction reagent2 NaBH₄, Methanol reagent2->product

Caption: Synthesis of this compound via aldehyde reduction.

Step 1: Synthesis of 1H-indazole-3-carbaldehyde

This protocol is based on an optimized procedure for the nitrosation of indoles.[3]

  • Materials: Indole, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 2N aq.), Dimethylformamide (DMF), Deionized Water, Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄), Silica Gel.

  • Procedure:

    • To a solution of NaNO₂ (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL) at 0 °C, add 2N aq. HCl (1.33 mL, 2.7 mmol) slowly. Keep the mixture under an argon atmosphere for 10 minutes.

    • A solution of indole (117 mg, 1 mmol) in DMF (3 mL) is then added at 0 °C over a period of 2 hours using a syringe pump.

    • After the addition is complete, the reaction is stirred for 3 hours at room temperature.

    • The resulting mixture is extracted with EtOAc three times. The combined organic layers are washed three times with water, then with brine, dried over MgSO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel (eluting with petroleum ether/EtOAc, 8:2) to provide 1H-indazole-3-carbaldehyde as a white solid.[3]

  • Quantitative Data:

ParameterValueReference
Yield 99%[3]

Step 2: Reduction of 1H-indazole-3-carbaldehyde to this compound

This protocol details the selective reduction of the aldehyde functional group.

  • Materials: 1H-indazole-3-carbaldehyde, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Saturated Ammonium Chloride (NH₄Cl) solution.

  • Procedure:

    • To a solution of 1H-indazole-3-carbaldehyde (1.0 g, 6.84 mmol) in methanol (20 mL) at 0 °C, add NaBH₄ (0.39 g, 10.26 mmol) portion-wise.

    • The reaction mixture is stirred at room temperature for 2 hours.

    • The solvent is removed under reduced pressure.

    • The residue is quenched with a saturated aqueous solution of NH₄Cl and extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give this compound.

  • Quantitative Data:

ParameterValue
Yield 92%

Conclusion

This guide has outlined the essential structural characteristics and two robust synthetic pathways for preparing this compound. Both the ester reduction and aldehyde reduction routes offer high yields and rely on readily available starting materials and reagents. The detailed experimental protocols provided serve as a practical resource for researchers engaged in the synthesis of indazole-based compounds for applications in pharmaceutical and materials science.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone molecule in medicinal chemistry, (1H-indazol-3-yl)methanol, has been instrumental in the development of numerous therapeutic agents. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and evolution into a key building block for researchers, scientists, and drug development professionals.

The indazole core, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The introduction of a hydroxymethyl group at the 3-position endows the molecule with a crucial functional handle for further chemical modifications, paving the way for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The Seminal Synthesis: A Look Back to 1950

The first documented synthesis of this compound can be traced back to the work of Rousseau and Lindwall in 1950, published in the Journal of the American Chemical Society.[1][2] Their pioneering research on the structure and properties of 3-substituted indazoles laid the groundwork for future investigations into this important class of compounds. The method of choice was the reduction of a carboxylic acid precursor, a strategy that remains a fundamental approach in modern organic synthesis.

Experimental Protocol from the Historical Literature

The original synthesis of this compound was achieved through the reduction of indazole-3-carboxylic acid. While the specific reducing agent used in the 1950 paper was not detailed in the readily available abstracts, the established method for this transformation in that era and in subsequent literature involves the use of powerful hydride-donating reagents. A general and widely adopted protocol for this reduction is outlined below.

Synthesis of this compound from Indazole-3-carboxylic Acid

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up Indazole-3-carboxylic_acid Indazole-3-carboxylic acid Intermediate Aluminum alkoxide intermediate Indazole-3-carboxylic_acid->Intermediate 1. Add to reducing agent suspension Reducing_Agent Lithium Aluminum Hydride (LiAlH4) in dry THF Reducing_Agent->Intermediate Product This compound Intermediate->Product 2. Quench reaction mixture Quenching Aqueous work-up (e.g., water, followed by acid/base) Quenching->Product

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

  • Preparation of the Reducing Agent Suspension: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is prepared in an anhydrous ethereal solvent, typically tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of the Starting Material: Indazole-3-carboxylic acid, dissolved in dry THF, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature, usually 0 °C to ambient temperature.

  • Reaction: The reaction mixture is stirred for a period sufficient to ensure complete reduction, which can range from a few hours to overnight. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent and the resulting aluminum salts.

  • Extraction and Purification: The product is extracted from the reaction mixture with an organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed, dried, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure this compound.

ParameterValueReference
Starting MaterialIndazole-3-carboxylic acid[1][2]
ProductThis compound[1][2]
CAS Number64132-13-4[3]
Molecular FormulaC₈H₈N₂O[3]
Molecular Weight148.16 g/mol [3]

Modern Synthetic Approaches and Significance

While the fundamental reduction of indazole-3-carboxylic acid remains a viable route, contemporary organic synthesis has expanded the toolbox for accessing this compound and its derivatives. These methods often focus on improving yield, safety, and substrate scope.

The indazole scaffold is a critical component in a multitude of pharmacologically active compounds, and this compound serves as a key intermediate in their synthesis. Its utility lies in the reactivity of the primary alcohol, which can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to a variety of other functional groups, enabling the construction of complex molecular architectures.

Although direct signaling pathway modulation by this compound itself is not extensively documented, its derivatives have been shown to target a wide range of biological pathways implicated in various diseases. The development of these derivatives often begins with the functionalization of the hydroxymethyl group, highlighting the pivotal role of this foundational molecule.

G Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification/ Acylation Start->Esterification Halogenation Halogenation Start->Halogenation Alkylation Alkylation Start->Alkylation Aldehyde Indazole-3- carbaldehyde Oxidation->Aldehyde Ester_Amide Esters/Amides Esterification->Ester_Amide Halide 3-(Halomethyl)- 1H-indazole Halogenation->Halide Ether 3-(Alkoxymethyl)- 1H-indazole Alkylation->Ether Carboxylic_Acid Indazole-3- carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation Carboxylic_Acid->Ester_Amide Coupling Reactions Halide->Ether Nucleophilic Substitution

Caption: Potential synthetic transformations of this compound.

References

In-depth Technical Guide: (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the chemical nomenclature for (1H-indazol-3-yl)methanol, a key heterocyclic compound utilized in medicinal chemistry and organic synthesis. The information is presented to be a readily accessible reference for professionals in the field.

Chemical Identity and Nomenclature

The compound with the common name this compound is a derivative of indazole, a bicyclic aromatic heterocycle. Accurate and standardized naming is critical for unambiguous communication in research and development.

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2H-indazol-3-ylmethanol [1].

Synonyms and Identifiers

In literature and commercial databases, this compound is referenced by a variety of synonyms and identifiers. This section consolidates these terms to facilitate comprehensive database searches and cross-referencing.

Identifier Type Identifier Source
Common Name This compoundDepositor-Supplied[1]
CAS Number 64132-13-4EPA DSSTox; European Chemicals Agency (ECHA)[1]
European Community (EC) Number 814-280-4European Chemicals Agency (ECHA)[1]
PubChem CID 1505796PubChem[1]
Depositor-Supplied Synonym 1H-indazol-3-ylmethanolRefChem:438529[1]

Logical Relationship of Nomenclature

The relationship between the common name and the official IUPAC nomenclature can be visualized as a direct association, with various other identifiers linked to the core chemical entity.

Nomenclature_Hierarchy cluster_chemical Chemical Entity cluster_identifiers Identifiers IUPAC_Name IUPAC Name 2H-indazol-3-ylmethanol Common_Name Common Name This compound IUPAC_Name->Common_Name CAS CAS Number 64132-13-4 Common_Name->CAS EC EC Number 814-280-4 Common_Name->EC PubChem PubChem CID 1505796 Common_Name->PubChem

Caption: Relationship between IUPAC name, common name, and other identifiers.

References

An In-depth Technical Guide on the Mechanism of Action of Indazole-3-Substituted Compounds, with a Focus on the Anti-neoplastic Agent Lonidamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, in-depth research on the specific mechanism of action for (1H-indazol-3-yl)methanol is limited in publicly available scientific literature. However, to fulfill the request for a comprehensive technical guide, this document will focus on the well-characterized mechanism of a closely related and structurally significant compound, Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid). Lonidamine serves as a pivotal example of how the indazole-3-carboxylic acid scaffold, a parent structure to this compound, can be leveraged for therapeutic effect, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of indazole derivatives.

Executive Summary

Lonidamine (LND) is an anti-neoplastic agent that uniquely targets the energy metabolism of cancer cells. Unlike traditional cytotoxic agents that interfere with DNA synthesis or protein production, Lonidamine disrupts the bioenergetic pathways that cancer cells heavily rely on for their proliferation and survival.[1] Its primary mechanisms of action involve the inhibition of key enzymes and transporters involved in glycolysis and mitochondrial respiration. This multi-pronged attack on cellular energy production leads to a decrease in intracellular pH, depletion of ATP, and sensitization of tumors to conventional therapies such as chemotherapy and radiation.[1][2]

Core Mechanism of Action: Targeting Cancer Cell Metabolism

The anti-cancer activity of Lonidamine stems from its ability to interfere with several critical points in a cancer cell's energy metabolism. The primary targets are:

  • Mitochondrially-Bound Hexokinase (HK-II): In many cancer cells, hexokinase II is overexpressed and bound to the outer mitochondrial membrane, providing it with preferential access to newly synthesized ATP. Lonidamine has been reported to inhibit hexokinase, the first rate-limiting enzyme in the glycolytic pathway.[2]

  • Mitochondrial Pyruvate Carrier (MPC): Lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier, which is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix.[3][4][5] This inhibition blocks the entry of a key substrate for the Krebs cycle and oxidative phosphorylation.

  • Monocarboxylate Transporters (MCTs): Cancer cells export large amounts of lactate, a product of aerobic glycolysis (the Warburg effect), via monocarboxylate transporters to maintain intracellular pH. Lonidamine inhibits MCTs, leading to the accumulation of lactate and subsequent intracellular acidification.[3][4][5][6]

  • Mitochondrial Respiratory Chain: Lonidamine also exerts inhibitory effects on the mitochondrial electron transport chain, specifically at the level of Complex II (succinate-ubiquinone reductase).[2][7]

This concerted inhibition of both glycolytic and oxidative pathways leads to a significant reduction in cellular ATP levels and a drop in intracellular pH, creating a metabolic crisis for the cancer cell.

Quantitative Data on Lonidamine's Inhibitory Activity

The following tables summarize the key quantitative data regarding Lonidamine's inhibitory effects on its primary targets.

TargetParameterValueCell/SystemReference
Mitochondrial Pyruvate Carrier (MPC) K_i_2.5 µMIsolated rat liver mitochondria[3][4][5][8]
IC_50_ (Pyruvate Oxidation)~7 µMUncoupled rat heart mitochondria[3][4][5]
Monocarboxylate Transporters (MCTs) K_0.5_ (MCT1)36-40 µMXenopus laevis oocytes[3][4][5]
K_0.5_ (MCT2)36-40 µMXenopus laevis oocytes[3][4][5]
K_0.5_ (MCT4)36-40 µMXenopus laevis oocytes[3][4][5]
Mitochondrial Respiration IC_50_ (Glutamate Oxidation)~20 µMUncoupled rat heart mitochondria[3][4][5]
IC_50_ (Succinate Oxidation)~150 µMUncoupled rat heart mitochondria[3][4]
Cellular Proliferation IC_50_ (A549 cells)280 µMHuman lung cancer cells[9][10]
IC_25_ (A549 cells)188 µMHuman lung cancer cells[9][10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways affected by Lonidamine and the logical flow of its mechanism of action.

lonidamine_mechanism cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Step 1 Pyruvate Pyruvate G6P->Pyruvate Glycolysis HK Hexokinase II Lactate Lactate Pyruvate->Lactate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport MCT MCT Lactate_out Lactate->Lactate_out Efflux AcetylCoA Acetyl-CoA Pyruvate_mito->AcetylCoA MPC MPC Krebs Krebs Cycle AcetylCoA->Krebs ETC Electron Transport Chain Krebs->ETC ATP ATP ETC->ATP Lonidamine Lonidamine Lonidamine->HK Lonidamine->MPC Lonidamine->MCT

Caption: Lonidamine's multi-target inhibition of cancer cell energy metabolism.

experimental_workflow_ph start Cancer Cell Culture (e.g., Xenografts) treatment Administer Lonidamine (e.g., 100 mg/kg i.p.) start->treatment nmr_setup Position Tumor in NMR Spectrometer treatment->nmr_setup p31_mrs Acquire 31P MR Spectra nmr_setup->p31_mrs analysis Determine Chemical Shift of Inorganic Phosphate (Pi) p31_mrs->analysis ph_calc Calculate Intracellular pH (pHi) analysis->ph_calc result Quantify Drop in pHi ph_calc->result

References

(1H-indazol-3-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1H-indazol-3-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, provides a detailed synthetic protocol, and outlines experimental procedures for evaluating its potential biological activities, particularly as a kinase inhibitor and an anti-inflammatory agent.

Core Molecular Data

This compound is a derivative of indazole, a bicyclic aromatic heterocycle. Its structure is characterized by a methanol group substituted at the 3-position of the 1H-indazole core.

PropertyValueSource
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name This compound
CAS Number 64132-13-4

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 1H-indazole-3-carboxylic acid. The first step involves the esterification of the carboxylic acid, followed by the reduction of the resulting ester to the corresponding primary alcohol.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1H-indazole-3-carboxylate

This procedure is adapted from the synthesis of 1H-indazole-3-carboxylic acid derivatives.[2]

  • Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 1H-indazole-3-carboxylate.

Step 2: Reduction of Ethyl 1H-indazole-3-carboxylate to this compound

This step utilizes a standard lithium aluminum hydride (LAH) reduction of an ester to a primary alcohol.[3][4][5][6][7]

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Ester: Cool the LAH suspension to 0 °C in an ice bath. Dissolve ethyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again by water.

  • Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrate and the washings.

  • Purification: Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel.

Biological Activity and Experimental Evaluation

The indazole scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting potent biological activities, including kinase inhibition and anti-inflammatory effects.[8][9][10][11][12] this compound, as a member of this class, is a candidate for evaluation in these areas.

In Vitro Kinase Inhibitor Screening

A common method to screen for kinase inhibitors is to measure the amount of ADP produced in a kinase reaction. The following is a generalized protocol for a luminescence-based kinase assay.[13][14][15]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the kinase substrate and ATP in kinase buffer.

  • Kinase Reaction:

    • In the wells of a microplate, add the kinase solution.

    • Add the serially diluted this compound or DMSO (for control).

    • Incubate at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.

    • Add a detection reagent that converts ADP to ATP and uses the newly synthesized ATP in a luciferase-based reaction to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-Inflammatory Activity Assay: Nitric Oxide Inhibition

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as the RAW 264.7 cell line.[16][17][18][19][20]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of this compound in a serum-free medium.

    • Pre-treat the cells with the different concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at approximately 540 nm using a microplate reader.

    • Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.

    • Determine the inhibitory effect of this compound on NO production.

Visualized Workflows and Pathways

Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 1H-indazole-3-carboxylic acid 1H-indazole-3-carboxylic acid Ethanol, H₂SO₄ (cat.) Ethanol, H₂SO₄ (cat.) 1H-indazole-3-carboxylic acid->Ethanol, H₂SO₄ (cat.) Reflux Reflux Ethanol, H₂SO₄ (cat.)->Reflux Ethyl 1H-indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate Reflux->Ethyl 1H-indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate_2 Ethyl 1H-indazole-3-carboxylate Ethyl 1H-indazole-3-carboxylate->Ethyl 1H-indazole-3-carboxylate_2 Intermediate LiAlH₄, Anhydrous THF LiAlH₄, Anhydrous THF Reflux & Quench Reflux & Quench LiAlH₄, Anhydrous THF->Reflux & Quench This compound This compound Reflux & Quench->this compound Ethyl 1H-indazole-3-carboxylate_2->LiAlH₄, Anhydrous THF

Caption: Synthetic pathway for this compound.

In Vitro Kinase Assay Workflow

G Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Kinase Reaction Kinase Reaction Serial Dilution of Inhibitor->Kinase Reaction ADP Detection ADP Detection Kinase Reaction->ADP Detection Measure Luminescence Measure Luminescence ADP Detection->Measure Luminescence Data Analysis (IC₅₀) Data Analysis (IC₅₀) Measure Luminescence->Data Analysis (IC₅₀)

Caption: Workflow for in vitro kinase inhibitor screening.

Representative Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Receptor Growth Factor Receptor Kinase A Kinase A Growth Factor Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Substrate Protein Substrate Protein Kinase B->Substrate Protein Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Leads to Inhibitor\n(this compound) Inhibitor (this compound) Inhibitor\n(this compound)->Kinase B Inhibits

Caption: Inhibition of a generic kinase signaling pathway.

References

An In-Depth Technical Guide to (1H-indazol-3-yl)methanol: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indazol-3-yl)methanol is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its indazole core is a recognized privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and purification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following tables summarize key computed and, where available, experimental data.

Table 1: General and Computed Physical Properties

PropertyValueSource
Molecular Formula C₈H₈N₂OPubChem[1][2]
Molecular Weight 148.16 g/mol PubChem[1][2]
Exact Mass 148.063662883 DaPubChem[1][2]
XLogP3-AA 0.7PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Topological Polar Surface Area 48.9 ŲPubChem[1][2]
CAS Number 64132-13-4PubChem[1][2]

Table 2: Experimental and Predicted Physical Properties

PropertyValueNotes
Melting Point Not availableData for the related compound [1H-Indazol-3-yl]amide oxime is 155-158 °C.
Boiling Point Predicted: 380.3 ± 17.0 °CPrediction for the isomer (1H-Indazol-4-YL)methanol.
pKa Not availableFor the parent indazole, pKa values are 1.04 (indazolium/indazole) and 13.86 (indazole/indazolate).
Solubility Moderate in polar protic solventsQualitative description; quantitative data not available. Expected to be soluble in methanol, ethanol, and DMSO.

Spectroscopic Data

Table 3: Expected Spectroscopic Characteristics

SpectroscopyExpected Features
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), a singlet for the methylene protons (-CH₂OH) (δ ~4.5-5.0 ppm), a broad singlet for the hydroxyl proton (-OH), and a broad singlet for the N-H proton of the indazole ring.
¹³C NMR Aromatic carbons (δ 110-145 ppm) and a signal for the methylene carbon (-CH₂OH) (δ ~55-65 ppm).
IR (KBr Pellet) A broad absorption band for the O-H stretch (~3200-3600 cm⁻¹), N-H stretching vibrations (~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and a C-O stretching band (~1000-1100 cm⁻¹).
Mass Spectrometry (EI) A molecular ion peak (M⁺) at m/z = 148. Key fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or water (H₂O).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound. These protocols are based on established procedures for the synthesis of indazole derivatives and can be adapted as needed.

Synthesis of this compound via Reduction of 1H-Indazole-3-carbaldehyde

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 1H-indazole-3-carbaldehyde.

Materials:

  • 1H-indazole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole-3-carbaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product can be achieved through column chromatography followed by recrystallization.

1. Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor them by TLC, visualizing the spots under a UV lamp.

  • Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

2. Purification by Recrystallization

Materials:

  • Purified this compound from column chromatography

  • Methanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and flask

Procedure:

  • Dissolve the partially purified this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Slowly add water dropwise to the hot methanolic solution until a slight turbidity persists.

  • Reheat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol/water mixture.

  • Dry the crystals under vacuum to obtain pure this compound.

Biological Significance and Signaling Pathways

Indazole derivatives are known to exhibit a wide range of biological activities, including acting as inhibitors of various protein kinases.[3][4] These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major focus of modern drug discovery. While a specific signaling pathway directly modulated by this compound has not been extensively characterized, its derivatives have been shown to interact with pathways such as the p53/MDM2 pathway and various kinase signaling cascades.[5]

Below is a generalized diagram illustrating the role of indazole derivatives as kinase inhibitors in a cellular signaling pathway.

Indazole_Kinase_Inhibition cluster_extracellular Extracellular Space cluster_cell Cell cluster_pathway Signaling Cascade cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Indazole This compound Derivative Indazole->Kinase2 Inhibits

Caption: Generalized Kinase Inhibition Pathway by Indazole Derivatives.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_purification Purification Start 1H-Indazole-3-carbaldehyde Reduction Reduction with NaBH4 in Methanol Start->Reduction Workup Aqueous Workup (NH4Cl quench, Extraction) Reduction->Workup CrudeProduct Crude this compound Workup->CrudeProduct ColumnChromatography Silica Gel Column Chromatography CrudeProduct->ColumnChromatography Recrystallization Recrystallization (Methanol/Water) ColumnChromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

This compound serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This guide has provided a summary of its known physicochemical properties, along with detailed protocols for its preparation and purification. The exploration of indazole derivatives as kinase inhibitors continues to be a promising avenue for the development of novel anticancer agents. Further research into the specific biological targets and mechanisms of action of this compound and its analogues will be crucial in fully realizing their therapeutic potential.

References

Navigating the Bioactivity of Indazoles: A Technical Guide Focused on (1H-indazol-3-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Preliminary Biological Activity of (1H-indazol-3-yl)methanol and the Broader Indazole Scaffold for Researchers, Scientists, and Drug Development Professionals.

While specific preliminary biological activity data for this compound remains largely unpublished in publicly accessible literature, the indazole core is a well-established and privileged scaffold in medicinal chemistry. Numerous derivatives have demonstrated significant pharmacological potential across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This technical guide aims to provide a comprehensive overview of the known biological activities of closely related indazole-containing molecules, offering valuable insights and experimental frameworks for researchers investigating this compound and similar compounds.

The Indazole Motif: A Hub of Diverse Biological Activities

The indazole ring system, a bicyclic aromatic heterocycle, is a key pharmacophore in a variety of approved drugs and clinical candidates.[1][2] Its structural versatility allows for substitution at multiple positions, leading to a wide array of biological effects. Generally, indazole derivatives have been extensively studied for their roles as:

  • Anticancer Agents: Many indazole-containing compounds exhibit potent antiproliferative activity against various cancer cell lines.[2][3] This is often achieved through the inhibition of key signaling pathways involved in cell growth and survival.

  • Anti-inflammatory Agents: Certain indazole derivatives have shown promise in modulating inflammatory responses.

  • Antimicrobial and Antiparasitic Agents: The indazole scaffold has been incorporated into molecules with activity against various pathogens.[1]

  • Enzyme Inhibitors: The structural features of indazoles make them suitable for interacting with the active sites of enzymes, leading to their inhibition. For instance, the positional isomer (1H-Indazol-4-YL)methanol has been investigated for its inhibitory effects on monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS).

Anticancer Activity of Representative Indazole Derivatives

While data on this compound is not available, studies on other substituted indazoles provide valuable insights into potential anticancer applications. The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2f 4T1 (Breast Cancer)Proliferation AssayNot specified[2][3]
Compound 6o K562 (Chronic Myeloid Leukemia)MTT Assay5.15[4][5]
A549 (Lung Cancer)MTT Assay>40[5]
PC-3 (Prostate Cancer)MTT Assay23.4[5]
Hep-G2 (Hepatoma)MTT Assay35.6[5]
HEK-293 (Normal Kidney)MTT Assay33.2[4][5]

Experimental Protocols for Anticancer Activity Assessment

To ensure reproducibility and facilitate further research, detailed experimental methodologies for key assays are provided below.

MTT Assay for Cell Proliferation

The methyl thiazolyl tetrazolium (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, and Hep-G2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., indazole derivatives) for a specified period, typically 48 hours.[5]

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) values are calculated from the dose-response curves.[5]

Cell Apoptosis Detection Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/PI assay is a common method for its detection.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 48 hours).[5]

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells is quantified.[5]

Signaling Pathways Implicated in the Activity of Indazole Derivatives

The anticancer effects of some indazole derivatives have been linked to the modulation of specific signaling pathways. For instance, compound 6o has been suggested to induce apoptosis by potentially inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway.[4][5]

Below is a simplified representation of a potential apoptosis induction pathway that could be investigated for indazole derivatives.

apoptosis_pathway Indazole_Derivative This compound Derivative (e.g., 6o) p53_MDM2 p53/MDM2 Pathway Indazole_Derivative->p53_MDM2 Modulates Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Indazole_Derivative->Bcl2_Family Inhibits p53_MDM2->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanism of apoptosis induction by indazole derivatives.

Experimental Workflow for Preliminary Bioactivity Screening

For researchers initiating studies on this compound, a structured experimental workflow is crucial. The following diagram outlines a logical progression from initial screening to mechanistic studies.

experimental_workflow cluster_screening Initial Screening cluster_validation Activity Validation cluster_mechanistic Mechanistic Studies Cell_Proliferation Cell Proliferation Assays (e.g., MTT, SRB) Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Cell_Proliferation->Apoptosis_Assay Cytotoxicity Cytotoxicity Assays (e.g., LDH) Cytotoxicity->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle Target_ID Target Identification (e.g., Kinase Profiling) Cell_Cycle->Target_ID Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_ID->Pathway_Analysis Start Synthesize/Acquire This compound Start->Cell_Proliferation Start->Cytotoxicity

Caption: A generalized workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

While the specific biological activities of this compound are yet to be fully elucidated, the broader family of indazole derivatives presents a rich field for drug discovery. The potent anticancer activities and diverse pharmacological profiles of these related compounds underscore the potential of the indazole scaffold. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to initiate and advance their investigations into this compound and its analogs. Future research should focus on systematic screening of this compound against various biological targets to uncover its therapeutic potential.

References

(1H-indazol-3-yl)methanol Tautomerism and Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indazole and its derivatives are cornerstone scaffolds in medicinal chemistry, with their biological activity intricately linked to their structural and electronic properties. A critical, yet often nuanced, aspect of indazole chemistry is the phenomenon of annular tautomerism, which significantly influences the molecule's physicochemical characteristics, reactivity, and interactions with biological targets. This technical guide provides a comprehensive examination of the tautomerism and stability of (1H-indazol-3-yl)methanol, a key building block in the synthesis of pharmacologically active compounds. We will delve into the relative stabilities of the principal tautomers, the factors governing their equilibrium, and the detailed experimental and computational methodologies employed for their characterization.

Tautomeric Forms of (Indazol-3-yl)methanol

(Indazol-3-yl)methanol can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The 3H-tautomer is generally considered significantly less stable and is not typically observed under normal conditions.[1] The equilibrium between the 1H and 2H forms is a dynamic process influenced by various factors.

The 1H-tautomer, possessing a benzenoid structure, is generally the more thermodynamically stable form compared to the 2H-tautomer, which has a quinonoid-like arrangement.[1] This inherent stability of the 1H-indazole form is a recurring theme in indazole chemistry.[2][3]

Caption: Tautomeric equilibrium between 1H- and 2H-(indazol-3-yl)methanol.

Quantitative Stability Analysis

Computational studies on the parent indazole molecule consistently demonstrate the greater stability of the 1H-tautomer. These findings provide a strong theoretical basis for understanding the tautomerism of its derivatives, including this compound.

Tautomer ComparisonMethodBasis SetRelative Energy (kcal/mol)Reference
2H-Indazole vs. 1H-IndazoleMP26-31G**~3.6[4]
2H-Indazole vs. 1H-IndazoleB3LYP6-311++G(d,p)~4.8[5]
(1H-Indazol-1-yl)methanol vs. (1H-Indazol-2-yl)methanolB3LYP6-311++G(d,p)4.8[4]

Note: Energy values were converted from kJ/mol to kcal/mol for consistency where necessary (1 kcal ≈ 4.184 kJ).

The data for (indazol-1-yl)methanol derivatives further supports the general trend of N1-substituted indazoles being more stable than their N2-substituted counterparts.[4]

Factors Influencing Tautomeric Equilibrium

While the 1H-tautomer is generally favored, the position of the tautomeric equilibrium is a delicate balance of several factors:

  • Substituents: The electronic nature of substituents on the indazole ring can influence the relative stability of the tautomers.

  • Solvent Effects: The polarity of the solvent can impact the tautomeric equilibrium.[6][7] While the 1H-form often remains more stable, the degree of preference can change with the solvent environment.

  • Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can play a significant role in stabilizing the 2H-tautomer in certain substituted indazoles.[8]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is crucial for the comprehensive study of this compound tautomerism.

Experimental Protocols

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[5] The chemical shifts of protons and carbons, particularly those near the pyrazole ring, are sensitive to the position of the N-H proton.

Protocol for Tautomeric Ratio Determination by ¹H NMR:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

  • Signal Assignment: Identify and assign the signals corresponding to each tautomer. This may require 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment, often aided by comparison with locked analogues like (1-methyl-1H-indazol-3-yl)methanol and (2-methyl-2H-indazol-3-yl)methanol.

  • Integration and Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

NMR_Workflow cluster_workflow NMR Protocol for Tautomer Ratio A Sample Preparation (Indazole in Deuterated Solvent) B 1H NMR Data Acquisition (Constant Temperature) A->B C Signal Assignment (1D and 2D NMR) B->C D Integration of Tautomer-Specific Signals C->D E Calculation of Tautomer Ratio D->E

Caption: Workflow for determining tautomer ratios by ¹H NMR spectroscopy.

5.1.2 Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can distinguish between the 1H- and 2H-tautomers based on their different electronic transitions. The benzenoid 1H-tautomer and the quinonoid 2H-tautomer exhibit distinct absorption spectra. Comparison with N-methylated standards is essential for definitive assignment.

5.1.3 X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[5]

Protocol for Tautomer Identification by X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent.

  • Data Collection: Collect X-ray diffraction data from a suitable single crystal.

  • Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen on the nitrogen of the pyrazole ring, thus definitively identifying the tautomer in the solid state.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.

Computational Workflow for Stability Analysis:

Computational_Workflow cluster_workflow Computational Stability Analysis A Construct 3D Structures (1H- and 2H-Tautomers) B Geometry Optimization (e.g., DFT with B3LYP) A->B C Frequency Calculation (Confirm Minima, Obtain ZPE) B->C D Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2) C->D E Calculate Relative Energies (ΔE, ΔH, ΔG) D->E

Caption: A typical computational workflow for analyzing tautomer stability.

Implications for Drug Development

The tautomeric state of this compound and its derivatives is of paramount importance in drug development for several reasons:

  • Receptor Binding: The different tautomers present distinct hydrogen bond donor-acceptor patterns, which can lead to different binding affinities and selectivities for a biological target.

  • Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity, and solubility, which in turn influence the pharmacokinetic profile of a drug candidate.

  • Synthetic Strategy: The tautomeric equilibrium can affect the regioselectivity of synthetic transformations, such as N-alkylation.

Conclusion

The tautomerism of this compound is a critical consideration for chemists and pharmacologists working with this versatile scaffold. The 1H-tautomer is generally the more stable form, but the equilibrium can be influenced by the molecular environment. A thorough understanding and characterization of the tautomeric behavior, achieved through a combination of spectroscopic and computational methods, are essential for the rational design and development of novel indazole-based therapeutics. This guide provides the foundational knowledge and methodological framework for such investigations.

References

Methodological & Application

Application Notes and Protocols: (1H-indazol-3-yl)methanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1H-indazol-3-yl)methanol is a key heterocyclic building block, providing a versatile scaffold for the synthesis of a wide array of biologically active molecules. The indazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in the area of oncology. Its ability to act as a bioisostere of indole and participate in crucial hydrogen bonding interactions within protein active sites makes it a privileged structure in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable intermediates and highlights its role in the development of kinase inhibitors targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

Synthetic Utility of this compound

This compound serves as a precursor to several key synthetic intermediates, including 1H-indazole-3-carbaldehyde, 1H-indazole-3-carboxylic acid, and 3-(halomethyl)-1H-indazoles. These intermediates are instrumental in the construction of complex molecules, including potent kinase inhibitors.

G cluster_0 Core Building Block cluster_1 Key Intermediates cluster_2 Applications A This compound B 1H-Indazole-3-carbaldehyde A->B Oxidation C 1H-Indazole-3-carboxylic acid A->C Oxidation D 3-(Halomethyl)-1H-indazole A->D Halogenation E Kinase Inhibitors (e.g., Axitinib analogs) B->E Condensation/Cyclization C->E Amide Coupling F Other Biologically Active Molecules C->F D->E Alkylation D->F

Caption: Synthetic pathways from this compound.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH4) (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of 1H-indazole-3-carboxylic acid methyl ester (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, at 0 °C.

  • Filter the resulting precipitate through a pad of celite and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Reactant Product Reagents Solvent Yield Reference
1H-Indazole-3-carboxylic acid methyl esterThis compoundLiAlH4THFTypically >85%General procedure
Oxidation of this compound to 1H-Indazole-3-carbaldehyde

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq.) in dichloromethane (CH2Cl2), add activated manganese dioxide (MnO2) (5-10 eq.).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake thoroughly with CH2Cl2.

  • Concentrate the filtrate under reduced pressure to yield 1H-indazole-3-carbaldehyde, which can often be used in the next step without further purification.

Reactant Product Reagents Solvent Yield Reference
This compound1H-Indazole-3-carbaldehydeMnO2CH2Cl285-95%General procedure

Note: Other oxidation methods such as Swern or Dess-Martin periodinane (DMP) oxidation can also be employed.

Synthesis of 1H-Indazole-3-carboxylic acid

Reaction Scheme:

Protocol:

  • Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until the orange-brown color of the reagent persists.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding isopropanol until the excess oxidant is consumed (the color will change from orange-brown to green).

  • Remove the acetone under reduced pressure.

  • Dilute the residue with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1H-indazole-3-carboxylic acid.

Reactant Product Reagents Solvent Yield Reference
This compound1H-Indazole-3-carboxylic acidCrO3, H2SO4Acetone70-85%General procedure
Synthesis of 3-(Chloromethyl)-1H-indazole

Reaction Scheme:

Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add thionyl chloride (SOCl2) (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 3-(chloromethyl)-1H-indazole.

Reactant Product Reagents Solvent Yield Reference
This compound3-(Chloromethyl)-1H-indazoleSOCl2CH2Cl280-90%General procedure

Application in the Synthesis of Kinase Inhibitors

The intermediates derived from this compound are crucial for the synthesis of various kinase inhibitors. For instance, 1H-indazole-3-carbaldehyde can undergo a Wittig reaction to introduce a vinyl group, a key structural motif in drugs like Axitinib. Furthermore, 1H-indazole-3-carboxylic acid can be coupled with various amines to generate a library of indazole-3-carboxamides, which have shown potent inhibitory activity against several kinases.

G A This compound B 1H-Indazole-3-carbaldehyde A->B Oxidation D 3-((E)-2-(pyridin-2-yl)vinyl)-1H-indazole (Axitinib core structure) B->D Wittig Reaction C Wittig Reagent (e.g., pyridin-2-ylmethylphosphonium salt) C->D E Further Functionalization D->E F Axitinib Analog E->F

Caption: Synthesis of an Axitinib analog precursor.

Targeting the VEGFR Signaling Pathway

Many indazole-based kinase inhibitors, such as Axitinib, target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[1][2][3] VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3]

Mechanism of Action:

VEGF ligands bind to the extracellular domain of VEGFR, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event activates downstream signaling cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

Indazole-based inhibitors typically act as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the VEGFR kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This inhibition blocks the activation of the entire downstream signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.[2]

G cluster_0 Cell Membrane cluster_1 Intracellular VEGFR VEGFR P1 P P2 P ADP ADP VEGFR->ADP Downstream Downstream Signaling (RAS/MEK/ERK, PI3K/AKT) P1->Downstream Activation P2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor Indazole-based Inhibitor (e.g., Axitinib analog) Inhibitor->VEGFR Blocks ATP Binding VEGF VEGF VEGF->VEGFR Binding & Dimerization ATP ATP ATP->VEGFR Phosphorylation

Caption: VEGFR signaling pathway and inhibition.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative indazole-based compounds against various kinases.

Compound Target Kinase IC50 (nM) Reference
AxitinibVEGFR-20.2[4]
Indazole-based InhibitorVEGFR-21.24[3]
Indazole-based InhibitorPAK19.8[2]
VH02 (6-indazolyl triazole)VEGFR-2560[1]

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for (1H-indazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1H-indazol-3-yl)methanol and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with therapeutic potential.[1][2] Derivatives have shown promise as potent inhibitors of various protein kinases, exhibit anti-cancer properties, and possess anti-inflammatory effects.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds based on the this compound core, intended to guide researchers in the exploration of this versatile scaffold for drug discovery.

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1H-indazole-3-carboxylic acid. The general strategy involves the esterification of the carboxylic acid followed by reduction of the resulting ester.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step procedure for the synthesis of this compound.

Step 1: Esterification of 1H-Indazole-3-carboxylic acid [6]

  • Reaction Setup: In a round-bottom flask, dissolve 1H-Indazole-3-carboxylic acid (1 equivalent) in methanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1H-indazole-3-carboxylic acid methyl ester.

Step 2: Reduction of 1H-Indazole-3-carboxylic acid methyl ester

  • Reaction Setup: Dissolve the methyl ester from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere.

  • Reducing Agent: Cool the solution to 0°C and slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (1.5-2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Work-up and Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain this compound.

Workflow for Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 1H-Indazole-3-carboxylic acid 1H-Indazole-3-carboxylic acid Reaction with Methanol and H2SO4 Reaction with Methanol and H2SO4 1H-Indazole-3-carboxylic acid->Reaction with Methanol and H2SO4 1H-Indazole-3-carboxylic acid methyl ester 1H-Indazole-3-carboxylic acid methyl ester Reaction with Methanol and H2SO4->1H-Indazole-3-carboxylic acid methyl ester Reaction with LiAlH4 in THF Reaction with LiAlH4 in THF 1H-Indazole-3-carboxylic acid methyl ester->Reaction with LiAlH4 in THF This compound This compound Reaction with LiAlH4 in THF->this compound

Caption: Synthetic workflow for this compound.

Applications in Oncology

Derivatives of this compound have been extensively investigated as anti-cancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition Assays

A variety of kinases have been identified as targets for indazole-based compounds, including PAK1, Pim kinases, and PI3K.[3][7][8] The ADP-Glo™ Kinase Assay is a common method for determining the inhibitory activity of compounds against these kinases.

  • Reagent Preparation: Prepare serial dilutions of the this compound derivative in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the target kinase, and the corresponding substrate. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data: Kinase Inhibitory Activity of Indazole Derivatives
Compound ClassTarget KinaseIC50 (nM)Reference
1H-indazole-3-carboxamidePAK19.8[3]
3-(pyrazin-2-yl)-1H-indazolePan-Pim3-70[5]
3-ethynyl-1H-indazolePI3Kα361[8]
1H-indazol-3-amineFGFR12.9
N-(1H-indazol-6-yl)benzenesulfonamidePLK40.1[9]
Cell-Based Anti-proliferative Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, K562) in a 96-well plate at a predetermined optimal density and incubate overnight.[4][10]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Quantitative Data: Anti-proliferative Activity of Indazole Derivatives
Compound ClassCell LineIC50 (µM)Reference
1H-indazole-3-amineK5625.15[4]
1H-indazole-3-amineHep-G23.32[4]
Polysubstituted indazoleA27800.64 - 17[11]
Indazole-pyrimidine hybridMCF-71.629[12]
Indazole-pyrimidine hybridA5492.305[12]
Signaling Pathway Analysis

Western blotting is a key technique to elucidate the mechanism of action of anti-cancer compounds by observing their effects on signaling proteins.

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.[13][14]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Targeted by Indazole Derivatives

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 Intrinsic Apoptosis Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt pThr308 Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation mTORC2 mTORC2 mTORC2->Akt pSer473 Indazole Indazole Indazole->PI3K GrowthFactor GrowthFactor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Differentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation, Differentiation Indazole_MAPK Indazole Indazole_MAPK->Raf Indazole_Apoptosis Indazole Bcl2 Bcl2 Indazole_Apoptosis->Bcl2 Bax Bax Indazole_Apoptosis->Bax CytochromeC CytochromeC Bcl2->CytochromeC Bax->CytochromeC Apaf1 Apaf1 CytochromeC->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Caspase3 Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by indazole derivatives.

Applications in Inflammation

Certain this compound derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4][15]

In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Acclimatization: Acclimatize male Wistar rats for one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into control and treatment groups. Administer the test compound or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[2][4]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Quantitative Data: Anti-inflammatory Activity of Indazole Derivatives
CompoundAssayIC50 (µM)Reference
IndazoleCOX-2 Inhibition23.42[15]
5-aminoindazoleCOX-2 Inhibition12.32[15]
6-nitroindazoleCOX-2 Inhibition19.22[15]

Workflow for Anti-inflammatory Screening

G Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Carrageenan Injection Carrageenan Injection Grouping & Dosing->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of compounds. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

Application Notes and Protocols for the Derivatization of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-3-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," appearing in numerous compounds with a wide array of biological activities, including applications as kinase inhibitors for anticancer therapies.[1][2][3] Derivatization of this compound at the N-1 or N-2 positions of the indazole ring, as well as at the C-3 hydroxymethyl group, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These modifications can lead to the development of novel therapeutic agents targeting a range of diseases.[1][2] This document provides detailed protocols for the synthesis and subsequent derivatization of this compound.

Synthesis of the Core Scaffold: this compound

The primary route to obtaining this compound involves the synthesis of an appropriate precursor, 1H-indazole-3-carboxylic acid or its ester, followed by reduction of the carboxyl functional group.

Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate

This protocol is adapted from a known procedure for the [3+2] cycloaddition of benzyne and a diazo compound.[4]

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate

  • Ethyl diazoacetate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.8 equiv) in anhydrous THF.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add the TBAF solution (1.8 equiv) dropwise over 40 minutes, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1.5 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Concentrate the reaction mixture by rotary evaporation.

  • Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexanes/EtOAc gradient) to yield ethyl 1H-indazole-3-carboxylate as an off-white solid.

Expected Yield: ~82%[4]

Protocol: Reduction to this compound

This is a standard procedure for the reduction of an ester to a primary alcohol.

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting granular precipitate through a pad of Celite and wash thoroughly with THF or EtOAc.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by recrystallization or chromatography if necessary.

Derivatization Protocols

N-Alkylation of the Indazole Ring

The alkylation of the indazole NH can yield a mixture of N-1 and N-2 regioisomers. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and the nature of the substituents on the indazole ring.[2] The use of sodium hydride in THF generally favors the formation of the N-1 isomer, which is often the thermodynamically preferred product.[2]

Experimental Workflow for N-Alkylation

cluster_start Starting Materials cluster_reaction Reaction cluster_products Products & Workup Indazole This compound Deprotonation Deprotonation (Formation of Indazolide Anion) Indazole->Deprotonation Base Base (e.g., NaH, K2CO3) Base->Deprotonation Solvent Solvent (e.g., THF, DMF) AlkylHalide Alkylating Agent (R-X) Alkylation Nucleophilic Attack (SN2 Reaction) AlkylHalide->Alkylation Deprotonation->Alkylation Mixture Mixture of N-1 and N-2 Isomers Alkylation->Mixture Workup Aqueous Workup & Extraction Mixture->Workup Purification Chromatographic Separation Workup->Purification N1_Product N-1 Alkylated Product Purification->N1_Product N2_Product N-2 Alkylated Product Purification->N2_Product

Caption: General workflow for the N-alkylation of this compound.

Protocol: N-1 Selective Alkylation This protocol is optimized for regioselectivity towards the N-1 position.[2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Wash the NaH (1.2 equiv) with hexanes to remove the mineral oil and suspend it in anhydrous THF in a flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to separate the N-1 and N-2 isomers.

Substituent at C-3 Base Solvent N-1 : N-2 Ratio Reference
-CO₂MeNaHTHF>99 : 1[2]
-C(O)NH₂NaHTHF>99 : 1[2]
-tBuNaHTHF>99 : 1[2]
UnsubstitutedNaHTHF1 : 1.3[2]
-CO₂Me (at C-7)NaHTHF4 : 96[2]

Table 1: Influence of reaction conditions and substrate on the regioselectivity of N-alkylation of indazoles.

O-Alkylation and O-Acylation of the Hydroxymethyl Group

Derivatization of the primary alcohol offers another avenue for structural modification. Standard synthetic methods such as the Williamson ether synthesis for O-alkylation or esterification for O-acylation can be employed. A key challenge is the potential for competing reaction at the indazole nitrogen. Protection of the N-H group (e.g., as a BOC or SEM derivative) may be necessary prior to O-derivatization to ensure selectivity, followed by a final deprotection step.

Logical Flow for Selective O-Derivatization

Start This compound Protect N-H Protection (e.g., BOC, SEM) Start->Protect O_Deriv O-Derivatization (Alkylation or Acylation) Protect->O_Deriv Deprotect N-H Deprotection O_Deriv->Deprotect Final_Product O-Substituted Product Deprotect->Final_Product

Caption: Strategy for selective modification of the hydroxyl group.

General Protocol: O-Alkylation (Williamson Ether Synthesis) This is a general protocol that may require optimization, particularly concerning the choice of base to avoid competitive N-alkylation. Using a milder base than NaH may favor O-alkylation if the N-H is unprotected.

Materials:

  • This compound (or its N-protected form)

  • Base (e.g., NaH, potassium carbonate)

  • Alkyl halide (R-X)

  • Solvent (e.g., DMF, THF, Acetonitrile)

Procedure:

  • Dissolve this compound (1.0 equiv) in the chosen anhydrous solvent under a nitrogen atmosphere.

  • Add the base (1.1-1.5 equiv) and stir the mixture at room temperature for 30-60 minutes.

  • Add the alkyl halide (1.1 equiv) and continue stirring. The reaction may require heating depending on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

  • If an N-protected starting material was used, perform the appropriate deprotection step.

General Protocol: O-Acylation (Esterification)

Materials:

  • This compound (or its N-protected form)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., EDC/DMAP)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., DCM, THF)

Procedure:

  • Dissolve this compound (1.0 equiv) and the base (1.5 equiv) in the anhydrous solvent at 0 °C.

  • Add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify by column chromatography.

  • If an N-protected starting material was used, perform the appropriate deprotection step.

Derivative Type Reagents General Method Potential Side Reaction
EtherR-X, Base (e.g., NaH)Williamson Ether SynthesisN-Alkylation
EsterR-COCl, Base or R-COOH, EDCAcylation / EsterificationN-Acylation
CarbamateR-NCOUrethane formationN-Carbamoylation

Table 2: Summary of potential derivatization reactions at the hydroxyl group.

Applications in Drug Discovery

Indazole derivatives are of significant interest to the pharmaceutical industry. They are known to exhibit a wide range of biological activities, including:

  • Anticancer: Many indazole derivatives function as potent inhibitors of protein kinases, such as PAK1, which are implicated in tumor progression and metastasis.[3]

  • Anti-inflammatory: Certain derivatives have shown potential in treating inflammatory disorders.[1]

  • Antimicrobial and Antiviral: The indazole scaffold has been incorporated into agents with activity against various pathogens.[1]

The derivatization of this compound provides a powerful platform for generating compound libraries for high-throughput screening and for conducting detailed SAR studies to develop new, highly potent, and selective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to mimic the purine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[1] This document provides detailed application notes and protocols for the synthesis of various kinase inhibitors, utilizing (1H-indazol-3-yl)methanol as a versatile starting material. The protocols cover the synthesis of inhibitors for key oncological targets, including AXL, Pim, and PLK4 kinases, along with methodologies for their biological evaluation.

Synthetic Strategy Overview

This compound serves as a practical and reactive starting point for the elaboration of diverse functionalities at the 3-position of the indazole core. A general strategy involves the conversion of the primary alcohol to a more reactive electrophile, such as a halide or a sulfonate ester (e.g., tosylate or mesylate). This activated intermediate can then undergo nucleophilic substitution or participate in cross-coupling reactions to introduce the desired pharmacophores for kinase inhibition.

Synthesis_Overview start This compound activated Activated Intermediate (e.g., 3-(chloromethyl)-1H-indazole) start->activated Activation (e.g., SOCl2) inhibitor Kinase Inhibitor Derivatives activated->inhibitor Nucleophilic Substitution or Cross-Coupling Reactions

Caption: General synthetic workflow from this compound.

I. Synthesis of AXL Kinase Inhibitors

The AXL receptor tyrosine kinase is a critical player in tumor proliferation, metastasis, and the development of therapeutic resistance.[1] The following protocols describe the synthesis and evaluation of AXL inhibitors derived from a this compound precursor.

A. Synthesis of a Diphenylpyrimidine-Diamine AXL Inhibitor Analog

This protocol is adapted from a known synthesis of diphenylpyrimidine-diamine based AXL inhibitors, illustrating a potential route from this compound.[2]

Experimental Protocol:

  • Activation of this compound:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain crude 3-(chloromethyl)-1H-indazole, which can be used in the next step without further purification.

  • Synthesis of the Triazole Intermediate:

    • In a sealed tube, combine 3-(chloromethyl)-1H-indazole (1.0 eq), 1H-1,2,4-triazole (1.5 eq), and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF).

    • Heat the mixture to 80 °C for 12 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-((1H-1,2,4-triazol-1-yl)methyl)-1H-indazole.

  • Coupling with the Pyrimidine Core:

    • A detailed procedure for a similar coupling involves reacting a substituted pyrimidine with an amine.[2] In this adapted synthesis, further steps would be required to couple the triazole-indazole intermediate to the diphenylpyrimidine-diamine core.

B. Biological Activity of AXL Inhibitors

The inhibitory activity of synthesized compounds against AXL kinase can be determined using in vitro kinase assays.

CompoundAXL Kinase IC50 (nM)Reference
w19-15[2]
w29-15[2]
w39-15[2]
GilteritinibMulti-target (including AXL)[2]
BemcentinibType I Axl inhibitor[2]
TP-0903Type I Axl inhibitor[2]

II. Synthesis of Pan-Pim Kinase Inhibitors

Pim kinases are a family of serine/threonine kinases that are attractive targets for cancer therapy due to their role in regulating signaling pathways fundamental to tumorigenesis.[3]

A. Synthesis of a 3-(Pyrazin-2-yl)-1H-indazole Analog

This protocol outlines a synthetic route to a key intermediate for pan-Pim inhibitors, starting from a functionalized indazole.[3]

Experimental Protocol:

  • Oxidation of this compound:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as DCM.

    • Add an oxidizing agent like manganese dioxide (MnO2, 5.0 eq) in portions.

    • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite and wash with DCM.

    • Concentrate the filtrate to obtain 1H-indazole-3-carbaldehyde.

  • Synthesis of the Pyrazine Adduct:

    • To a solution of 1H-indazole-3-carbaldehyde (1.0 eq) in a suitable solvent, add a pyrazinyl nucleophile (e.g., generated from 2-lithiopyrazine). This step is a conceptual adaptation, as the direct synthesis in the literature starts from a different precursor.[3]

B. Biological Activity of Pan-Pim Kinase Inhibitors

The following table summarizes the inhibitory activity of representative 3-(pyrazin-2-yl)-1H-indazole derivatives against Pim kinases.

CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)Reference
Hit 2500>1000750[3]
13o0.82.11.5[3]

III. General Protocols for Biological Evaluation

A. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection prep Prepare reaction mix: - Kinase - Substrate - Test Compound - Buffer initiate Initiate reaction with ATP Incubate at 30°C prep->initiate terminate Add ADP-Glo™ Reagent to terminate reaction and deplete ATP initiate->terminate convert Add Kinase Detection Reagent to convert ADP to ATP terminate->convert measure Measure luminescence (proportional to ADP produced) convert->measure

Caption: Workflow for the ADP-Glo™ kinase assay.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate, the test compound at various concentrations, and a reaction buffer.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is read using a luminometer.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the reduction in the luminescent signal against the inhibitor concentration.

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole derivatives. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

IV. Signaling Pathway Visualization

The following diagram illustrates a simplified representation of the AXL signaling pathway, a key target for the synthesized inhibitors.

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds & activates PI3K PI3K AXL->PI3K ERK ERK AXL->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis & Drug Resistance Akt->Metastasis ERK->Proliferation ERK->Metastasis Inhibitor This compound -derived Inhibitor Inhibitor->AXL inhibits

Caption: Simplified AXL signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a comprehensive guide for researchers in the field of drug discovery to synthesize, characterize, and evaluate the biological activity of novel indazole-based therapeutic agents. The adaptability of the synthetic routes allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

Application Notes & Protocols for the Quantification of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of (1H-indazol-3-yl)methanol in various sample matrices. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in pharmaceutical development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs). This section details a reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound.

Experimental Protocol

1.1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.0) in a 40:60 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm.[1]

  • Injection Volume: 10 µL.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.3. Method Validation Parameters (Representative Data):

The following table summarizes typical validation parameters for an HPLC method for an indazole-containing API. These values should be experimentally verified for this compound.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.02 - 0.27 µg/L[2]
Limit of Quantification (LOQ)0.08 - 0.91 µg/L[2]
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Standard & Sample dissolve Dissolve in Diluent start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter through 0.45 µm Filter dissolve->filter For Sample dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 250 nm separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate From Standards quantify Quantify this compound integrate->quantify From Sample calibrate->quantify

Caption: HPLC quantification workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

Experimental Protocol

2.1. Instrumentation and Conditions:

  • System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound. Based on its structure, predicted transitions are provided below. An internal standard (e.g., a stable isotope-labeled analog) should be used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound149.1131.115
This compound149.1104.120

2.2. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Evaporate and Reconstitute: Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 100 µL of the initial mobile phase.

2.3. Method Validation Parameters (Representative Data):

ParameterTypical Value
Linearity Range0.1 - 200 ng/mL[4]
Correlation Coefficient (r²)> 0.998[4]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[4]
Accuracy (% bias)Within ±15%
Precision (% RSD)< 15%

Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample + Internal Standard precipitate Protein Precipitation (Acetonitrile) start->precipitate vortex Vortex & Centrifuge precipitate->vortex supernatant Collect Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Area Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: LC-MS/MS quantification workflow from plasma samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS can be an alternative for the analysis of this compound, particularly after derivatization to improve its volatility and thermal stability.

Experimental Protocol

3.1. Instrumentation and Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu (full scan) or Selected Ion Monitoring (SIM) for quantification.

3.2. Sample Preparation and Derivatization:

  • Sample Preparation: Dissolve the sample in a suitable organic solvent like methanol or dichloromethane.

  • Derivatization (Silylation): To the sample solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS). Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether of the alcohol group.

3.3. Method Validation Parameters (Representative Data):

ParameterTypical Value
Linearity Range0.025 - 1 mg/mL[5]
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.008 ng/mg[6]
Limit of Quantification (LOQ)0.01 ng/mg[6]
Recovery94 - 103%[5]
Precision (% RSD)< 5%[5]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Dissolve Sample in Solvent derivatize Add Silylating Agent (e.g., BSTFA) start->derivatize heat Heat at 70°C for 30 min derivatize->heat inject Inject into GC-MS System heat->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection (Scan or SIM) ionize->detect integrate Peak Integration detect->integrate library_search Library Search for Identification integrate->library_search quantify Quantify using Calibration Curve integrate->quantify

Caption: GC-MS quantification workflow with derivatization.

UV-Vis Spectrophotometry Method

For a simpler, more rapid, but less specific quantification, UV-Vis spectrophotometry can be employed, especially for the analysis of bulk drug substance or simple formulations. Derivative spectrophotometry can be used to enhance specificity.[7]

Experimental Protocol

4.1. Instrumentation:

  • System: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm quartz cuvettes.

4.2. Standard and Sample Preparation:

  • Solvent: A suitable solvent in which this compound is soluble and stable (e.g., methanol or ethanol).

  • Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solutions: Prepare a series of standard solutions with concentrations spanning the expected sample concentration.

  • Sample Solution: Prepare a sample solution with a concentration that falls within the linear range of the calibration curve.

4.3. Measurement and Quantification:

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine the concentration from the calibration curve.

  • Derivative Spectroscopy: To resolve overlapping spectra or reduce background interference, first or second-order derivative spectra can be generated. Quantification is then performed using the peak amplitude in the derivative spectrum.[8]

4.4. Method Validation Parameters (Representative Data):

ParameterTypical Value
Linearity Range5 - 40 µg/mL[9]
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 2%

Logical Relationship Diagram

UVVis_Logic cluster_prep Preparation cluster_measurement Spectrophotometric Measurement cluster_quantification Quantification prepare_standards Prepare Standard Solutions measure_standards Measure Absorbance of Standards prepare_standards->measure_standards prepare_sample Prepare Sample Solution measure_sample Measure Absorbance of Sample prepare_sample->measure_sample scan_lambda_max Determine λmax scan_lambda_max->measure_standards scan_lambda_max->measure_sample calibration_curve Generate Calibration Curve measure_standards->calibration_curve calculate_concentration Calculate Sample Concentration measure_sample->calculate_concentration calibration_curve->calculate_concentration

Caption: Logical workflow for UV-Vis spectrophotometric quantification.

References

Application Notes and Protocols for (1H-indazol-3-yl)methanol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent applications in oncology.[1][2][3] While direct studies on the anticancer properties of (1H-indazol-3-yl)methanol are not extensively documented in publicly available literature, its structural framework is a key component and a critical starting material for the synthesis of a diverse range of indazole derivatives that exhibit promising anti-cancer activities. These derivatives have been shown to target various key signaling pathways implicated in cancer progression.[1][4] This document provides a comprehensive overview of the applications of indazole-based compounds in cancer research, with a focus on derivatives that can be synthesized from or are structurally related to this compound.

The Indazole Scaffold in Oncology

The indazole ring system is a versatile scaffold for the development of small molecule kinase inhibitors and other anti-cancer agents.[1][2] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Entrectinib, feature the indazole core and are used in the treatment of various cancers, including renal cell carcinoma and non-small cell lung cancer.[1][5] The therapeutic success of these agents has spurred further research into novel indazole derivatives with improved efficacy and selectivity.

Applications of Indazole Derivatives in Cancer Research

Research has demonstrated that synthetic derivatives of the indazole scaffold possess a broad spectrum of anti-cancer activities, including:

  • Inhibition of Kinase Signaling Pathways: Many indazole derivatives are designed as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as VEGFR, PI3K, and PLK4.[4][5][6]

  • Induction of Apoptosis: Certain indazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of key apoptotic proteins like Bcl-2 and Bax.[1][7]

  • Cell Cycle Arrest: The anti-proliferative effects of some indazole derivatives are attributed to their ability to cause cell cycle arrest at different phases, thereby preventing cancer cell division.

  • Anti-metastatic Activity: Some derivatives have been found to inhibit cancer cell migration and invasion, key processes in metastasis.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative indazole derivatives, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15Inhibition of Bcl-2 family members, p53/MDM2 pathway[7][8][9]
A549 (Lung Cancer)--[7][8]
PC-3 (Prostate Cancer)--[7][8]
Hep-G2 (Hepatoma)--[7][8]
HEK-293 (Normal Kidney Cells)33.2-[7][8][9]
Compound 2f 4T1 (Breast Cancer)0.23Upregulation of cleaved caspase-3 and Bax, downregulation of Bcl-2[1]
HepG2 (Hepatoma)0.80-[1]
MCF-7 (Breast Cancer)0.34-[1]
Compound 9x HCC (Hepatocellular Carcinoma)-PI3Kδ inhibitor, suppression of AKT pathway[6]

Note: "-" indicates that the specific data was not provided in the cited sources.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Indazole Derivative Compound 6o

The following diagram illustrates the proposed mechanism of action for compound 6o, an indazole-3-amine derivative, in inducing apoptosis in cancer cells.

G Proposed Apoptotic Pathway of Compound 6o Compound_6o Compound 6o Bcl2 Bcl-2 Family (Anti-apoptotic) Compound_6o->Bcl2 Inhibits p53_MDM2 p53/MDM2 Pathway Compound_6o->p53_MDM2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits p53_MDM2->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest p53_MDM2->Cell_Cycle_Arrest Regulates

Caption: Proposed mechanism of action for Compound 6o.

General Experimental Workflow for Screening Indazole Derivatives

This diagram outlines a typical workflow for the synthesis and evaluation of novel indazole derivatives for their anti-cancer properties.

G Workflow for Screening Indazole Derivatives cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start This compound (Starting Material) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (FACS) MTT_Assay->Apoptosis_Assay Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Xenograft Xenograft Animal Model Western_Blot->Xenograft Tumor_Growth Tumor Growth Inhibition Study Xenograft->Tumor_Growth Toxicity Toxicity Assessment Tumor_Growth->Toxicity

Caption: General workflow for anti-cancer drug discovery.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature for the synthesis and evaluation of indazole derivatives. Researchers should adapt these protocols based on the specific derivative and cell lines being studied.

Protocol 1: General Synthesis of Indazole Derivatives via Suzuki Coupling

This protocol describes a general method for the synthesis of C-C coupled indazole derivatives, a common strategy for creating diverse libraries of compounds.

Materials:

  • This compound or a suitable bromo-indazole precursor

  • Appropriate boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add the bromo-indazole starting material (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indazole derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized indazole derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the indazole derivatives in complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to investigate the effect of indazole derivatives on the expression levels of proteins involved in apoptosis.

Materials:

  • Cancer cells treated with the indazole derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the desired concentrations of the indazole derivative for a specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like GAPDH to normalize the protein expression levels.

Conclusion

While this compound itself is not yet established as a direct anti-cancer agent, its core structure is of significant interest in oncology drug discovery. The indazole scaffold serves as a valuable starting point for the synthesis of a wide array of derivatives with potent and diverse anti-cancer activities. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel indazole-based compounds and to evaluate their potential as next-generation cancer therapeutics. Further investigation into the direct biological activities of this compound and its immediate derivatives is warranted to fully elucidate the potential of this chemical space in cancer research.

References

Application Notes and Protocols for (1H-indazol-3-yl)methanol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities. These activities include anti-tumor, anti-inflammatory, and antibacterial properties.[1] The indazole scaffold is a key component in several FDA-approved drugs, highlighting its therapeutic potential.[2] (1H-indazol-3-yl)methanol is a fundamental indazole-containing compound. While it may serve as a synthetic intermediate for more complex molecules, its inherent biological activity is of interest for initial screening and as a reference compound in drug discovery programs.

These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting. The protocols outlined below are based on established methodologies for evaluating the biological effects of indazole derivatives. Given the limited specific data on this compound, the provided quantitative information from structurally related compounds should be considered as a starting point for experimental design.

Physicochemical Properties and Safety

PropertyValueReference
Molecular FormulaC₈H₈N₂O[3]
Molecular Weight148.16 g/mol [3]
AppearanceWhite Solid
Storage2-8 °C

Safety Precautions: this compound is associated with several hazard statements, including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Data Presentation: Biological Activity of Structurally Related Indazole Derivatives

Due to the absence of specific published cytotoxicity data for this compound, the following table summarizes the anti-proliferative activity of other indazole derivatives. This data can be used as a reference to establish a starting concentration range for experiments with this compound, which would likely be in the low to mid-micromolar range.

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Compound 2f4T1 (Breast)Proliferation0.23[4]
A549 (Lung)Proliferation6.50[5]
HepG2 (Liver)Proliferation0.80[5]
MCF-7 (Breast)Proliferation0.34[5]
Compound 6oK562 (Leukemia)Proliferation5.15[6]
A549 (Lung)Proliferation>40[6]
PC-3 (Prostate)Proliferation>40[6]
HepG2 (Liver)Proliferation>40[6]
Doxorubicin (Control)4T1 (Breast)Proliferation0.19[5]

Experimental Protocols

Preparation of Stock Solution

It is crucial to dissolve this compound in a suitable solvent at a high concentration to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common choice for indazole derivatives.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex or gently heat the solution if necessary to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of This compound treat_cells Treat Cells with Compound (24, 48, or 72h) prepare_compound->treat_cells Add to cells add_mtt Add MTT Reagent treat_cells->add_mtt Incubate solubilize Solubilize Formazan add_mtt->solubilize Incubate & Dissolve read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Signaling_Pathways cluster_external External Stimuli cluster_receptor Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_apoptosis Apoptosis Pathway growth_factors Growth Factors rtk RTKs (e.g., VEGFR, EGFR) growth_factors->rtk pi3k PI3K/Akt Pathway rtk->pi3k ras Ras/Raf/MEK/ERK Pathway rtk->ras survival Survival pi3k->survival proliferation Proliferation ras->proliferation migration Migration ras->migration p53 p53 bax Bax p53->bax caspases Caspases bax->caspases bcl2 Bcl-2 bcl2->caspases apoptosis Apoptosis caspases->apoptosis indazole This compound indazole->rtk Inhibition? indazole->p53 Activation?

References

Application Notes and Protocols for the Large-Scale Synthesis of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (1H-indazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the formation of 1H-indazole-3-carbaldehyde from indole via a nitrosation reaction, followed by the selective reduction of the aldehyde to the corresponding alcohol.

I. Synthetic Strategy Overview

The large-scale synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the conversion of readily available indole or its derivatives into 1H-indazole-3-carbaldehyde. An optimized and high-yielding method for this transformation is the nitrosation of indoles under mildly acidic conditions.[1] The subsequent step involves the reduction of the aldehyde functionality to a primary alcohol. For large-scale applications, sodium borohydride is a preferred reducing agent due to its selectivity, cost-effectiveness, and operational simplicity.[2][3]

G Indole Indole Indazole_Carbaldehyde 1H-Indazole-3-carbaldehyde Indole->Indazole_Carbaldehyde Nitrosation Indazole_Methanol This compound Indazole_Carbaldehyde->Indazole_Methanol Reduction

Caption: Overall synthetic workflow.

II. Step 1: Large-Scale Synthesis of 1H-Indazole-3-carbaldehyde

The synthesis of 1H-indazole-3-carbaldehyde and its derivatives from indoles via nitrosation has been well-documented.[1] An optimized procedure involves the reverse addition of the indole to the nitrosating agent, which minimizes side reactions and leads to high yields.[1]

Quantitative Data Summary for the Synthesis of Indazole-3-carbaldehydes
Starting Material (Indole Derivative)ReagentsReaction ConditionsYield (%)Reference
IndoleSodium Nitrite, Hydrochloric Acid, DMF, Water0 °C to room temperature85[1]
5-FluoroindoleSodium Nitrite, Hydrochloric Acid, DMF, Water0 °C to room temperature96[1]
6-FluoroindoleSodium Nitrite, Hydrochloric Acid, DMF, Water0 °C to room temperature91[1]
5-ChloroindoleSodium Nitrite, Hydrochloric Acid, DMF, Water0 °C to room temperature88[1]
6-ChloroindoleSodium Nitrite, Hydrochloric Acid, DMF, Water0 °C to room temperature78[1]
5-NitroindoleSodium Nitrite, Hydrochloric Acid, DMF, Water0 °C to 80 °C, 6 hours82[1]
Experimental Protocol: Large-Scale Synthesis of 1H-Indazole-3-carbaldehyde

This protocol is adapted from a high-yield procedure and scaled for large-scale production.[1]

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirring, temperature control, and an addition funnel.

  • Indole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 2N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of the Nitrosating Mixture: In the jacketed reactor, dissolve sodium nitrite (8.0 equivalents) in deionized water and DMF. Cool the mixture to 0 °C with constant stirring.

  • Slowly add 2N aqueous hydrochloric acid (2.7 equivalents) to the stirred solution, maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Indole: Dissolve indole (1.0 equivalent) in DMF. Using an addition funnel or a syringe pump, add the indole solution to the nitrosating mixture at a slow, controlled rate over a period of 2 hours, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. For less reactive, electron-deficient indoles, heating may be required (e.g., 50-80 °C), and the reaction time may be extended.[1]

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), transfer the mixture to a large separatory funnel.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1H-indazole-3-carbaldehyde.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaNO2_H2O_DMF Dissolve NaNO2 in Water and DMF Cooling_0C Cool to 0 °C NaNO2_H2O_DMF->Cooling_0C Add_HCl Add 2N HCl Cooling_0C->Add_HCl Stir_10min Stir for 10 min Add_HCl->Stir_10min Slow_Addition Slow Addition (2 hours at 0 °C) Stir_10min->Slow_Addition Indole_DMF Dissolve Indole in DMF Indole_DMF->Slow_Addition Stir_RT Stir at Room Temp (12-16 hours) Slow_Addition->Stir_RT Extraction Extract with EtOAc Stir_RT->Extraction Wash Wash with Water & Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Purify Dry_Concentrate->Purification

Caption: Experimental workflow for 1H-indazole-3-carbaldehyde.

III. Step 2: Large-Scale Reduction of 1H-Indazole-3-carbaldehyde to this compound

The reduction of the aldehyde group in 1H-indazole-3-carbaldehyde to a primary alcohol can be efficiently carried out using sodium borohydride (NaBH₄) in an alcoholic solvent. This method is well-suited for large-scale synthesis due to its mild reaction conditions, high selectivity, and the ease of handling the reagent.[2][3]

Quantitative Data Summary for the Reduction of Aldehydes
SubstrateReducing AgentSolventTemperatureTypical Yield (%)
Aromatic AldehydesSodium BorohydrideMethanol or Ethanol0 °C to Room Temperature>90
Experimental Protocol: Large-Scale Synthesis of this compound

Materials and Equipment:

  • Large, jacketed glass reactor with overhead stirring and temperature control.

  • 1H-Indazole-3-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (1N aqueous solution)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In the jacketed reactor, suspend 1H-indazole-3-carbaldehyde (1.0 equivalent) in methanol or ethanol. Cool the suspension to 0 °C with stirring.

  • Addition of Reducing Agent: In a separate container, carefully prepare a solution or slurry of sodium borohydride (1.5-2.0 equivalents) in the same solvent.

  • Slowly add the sodium borohydride solution/slurry to the stirred suspension of the aldehyde, maintaining the temperature between 0-10 °C. The addition should be done in portions to control the exothermic reaction and any gas evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully add deionized water to quench the excess sodium borohydride.

  • pH Adjustment: Acidify the mixture to a pH of ~6-7 by the slow addition of 1N hydrochloric acid.

  • Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

G Start 1H-Indazole-3-carbaldehyde in Methanol/Ethanol Cool Cool to 0 °C Start->Cool Add_NaBH4 Slowly add NaBH4 Solution Cool->Add_NaBH4 Stir_RT Stir at Room Temperature (1-3 hours) Add_NaBH4->Stir_RT Quench Quench with Water at 0 °C Stir_RT->Quench Adjust_pH Adjust pH to 6-7 with HCl Quench->Adjust_pH Concentrate Remove Solvent Adjust_pH->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash_Dry Wash with Brine and Dry Extract->Wash_Dry Purify Purify by Recrystallization Wash_Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the reduction step.

IV. Safety Considerations

  • Nitrosation Reaction: The nitrosating mixture can generate nitrous acid and other reactive nitrogen species. The reaction should be carried out in a well-ventilated fume hood.

  • Sodium Borohydride: Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Additions should be made slowly and with adequate cooling.

  • Solvents: Handle all organic solvents in a well-ventilated area and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.

By following these detailed protocols, researchers and drug development professionals can achieve a reliable and scalable synthesis of this compound for their research and development needs.

References

Synthesis of (1H-Indazol-3-yl)methanol Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (1H-indazol-3-yl)methanol derivatives, a promising scaffold in modern drug discovery. The unique structural features of the indazole ring allow for diverse functionalization, leading to compounds with a wide range of pharmacological activities, particularly in oncology. This guide outlines the synthesis of the core this compound intermediate and subsequent derivatization, alongside protocols for evaluating their biological activity against key cancer-related signaling pathways.

Introduction to this compound Derivatives in Drug Discovery

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Its ability to mimic the indole nucleus and participate in crucial hydrogen bonding interactions makes it an attractive starting point for the design of kinase inhibitors and other targeted therapies. This compound serves as a key building block, allowing for the introduction of various pharmacophores at the 3-position, which can significantly influence the compound's potency and selectivity.

Derivatives of this scaffold have shown potent inhibitory activity against several key oncology targets, including p21-activated kinase 1 (PAK1), phosphoinositide 3-kinase (PI3K), and modulators of apoptotic pathways involving Bcl-2 and the p53/MDM2 axis.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative this compound derivatives against various cancer cell lines and protein kinases.

Table 1: Anti-proliferative Activity of (1H-Indazol-3-yl)amine Derivatives

Compound IDTarget Cell LineIC50 (µM)
6o K562 (Chronic Myeloid Leukemia)5.15[1]
A549 (Lung Cancer)>40[2]
PC-3 (Prostate Cancer)>40[2]
Hep-G2 (Hepatoma)18.23[2]
HEK-293 (Normal Kidney Cells)33.2[1]
5k Hep-G2 (Hepatoma)3.32[2]
HEK-293 (Normal Kidney Cells)12.17[2]

Table 2: Kinase Inhibitory Activity of (1H-Indazol-3-yl)carboxamide and Ethynyl Derivatives

Compound IDTarget KinaseIC50 (nM)
30l PAK19.8[3]
10 PI3Kα361[4]
20 PI3Kα3050[4]
9 PI3K (general)1850[4]
21 PI3K (general)9000[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and its subsequent derivatization into biologically active compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1H-indazole-3-carboxylic acid. The carboxylic acid is first esterified and then reduced to the corresponding primary alcohol.

Protocol 3.1.1: Esterification of 1H-Indazole-3-carboxylic Acid

  • Materials:

    • 1H-Indazole-3-carboxylic acid

    • Methanol (or Ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 1H-Indazole-3-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

    • Heat the resulting solution at reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Treat the residue with ice-cold water and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 1H-indazole-3-carboxylate.

Protocol 3.1.2: Reduction of Methyl 1H-Indazole-3-carboxylate to this compound

  • Materials:

    • Methyl 1H-indazole-3-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Ethyl acetate

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

    • Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of sodium sulfate decahydrate can be added until a granular precipitate forms.

    • Filter the resulting solid and wash it thoroughly with ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel if necessary.

Synthesis of (1H-Indazol-3-yl)carboxamide Derivatives

Amide derivatives can be synthesized from 1H-indazole-3-carboxylic acid via an amide coupling reaction.

Protocol 3.2.1: Amide Coupling to Synthesize (1H-Indazol-3-yl)carboxamides

  • Materials:

    • 1H-Indazole-3-carboxylic acid

    • Desired amine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt

    • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

    • Anhydrous Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 1H-Indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and then with a small amount of cold diethyl ether.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their discovery and evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Indazole_Inhibitor This compound Derivative (e.g., Cmpd 10) Indazole_Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

PAK1_Signaling_Pathway Rho_GTPases Rho GTPases (Rac1, Cdc42) PAK1 PAK1 Rho_GTPases->PAK1 Activates MEK_ERK MEK/ERK Pathway PAK1->MEK_ERK Activates Cytoskeleton Cytoskeletal Rearrangement PAK1->Cytoskeleton Regulates Migration Cell Migration & Invasion MEK_ERK->Migration Promotes Cytoskeleton->Migration Indazole_Inhibitor This compound Derivative (e.g., Cmpd 30l) Indazole_Inhibitor->PAK1 Inhibits

Caption: PAK1 Signaling Pathway and Inhibition.

Apoptosis_Pathway p53 p53 Apoptosis Apoptosis p53->Apoptosis Induces MDM2 MDM2 MDM2->p53 Inhibits Bcl2 Bcl-2 Bcl2->Apoptosis Inhibits Indazole_Inhibitor This compound Derivative (e.g., Cmpd 6o) Indazole_Inhibitor->MDM2 Inhibits Indazole_Inhibitor->Bcl2 Inhibits

Caption: Modulation of Apoptotic Pathways.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Synthesis_Core Synthesis of This compound Derivatization Derivatization & Library Synthesis Synthesis_Core->Derivatization Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Derivatization->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., Anti-proliferative) Biochemical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR SAR->Derivatization Iterative Design ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate ADMET->Lead_Candidate

Caption: Drug Discovery Workflow for Indazole Derivatives.

References

Application Notes and Protocols for (1H-indazol-3-yl)methanol as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies detailing the use of (1H-indazol-3-yl)methanol as a characterized chemical probe for a specific biological target. The indazole scaffold, however, is a well-established pharmacophore found in numerous inhibitors of protein kinases and other enzyme families, such as the NLRP3 inflammasome.[1][2][3] The following application notes and protocols are presented as a representative guide for the potential development and application of this compound or its derivatives as a chemical probe in these contexts. The experimental data provided is hypothetical and for illustrative purposes.

Introduction

This compound is a heterocyclic organic compound featuring an indazole core. The indazole ring system is a prominent scaffold in medicinal chemistry, with numerous derivatives developed as potent inhibitors of various protein kinases and, more recently, as modulators of the NLRP3 inflammasome.[2][4][5] The hydroxymethyl group at the 3-position offers a potential site for modification, allowing for the attachment of reporter tags (e.g., fluorophores, biotin) or affinity handles, which is a key feature for a chemical probe. These notes outline the potential use of this compound as a starting point for developing chemical probes to investigate specific biological pathways.

Potential Applications
  • Protein Kinase Inhibition: The indazole scaffold is present in several clinically approved kinase inhibitors.[2] Derivatives of this compound could be developed to target specific kinases, enabling the study of their roles in cellular signaling pathways related to cancer, inflammation, and other diseases.

  • NLRP3 Inflammasome Modulation: Recent studies have identified indazole-containing compounds as potent inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[4] this compound derivatives could serve as probes to study the activation and regulation of the NLRP3 inflammasome.

  • Fragment-Based Drug Discovery: The core molecule can be used as a fragment in screening campaigns to identify novel protein binders.[6]

Quantitative Data Summary

The following tables present hypothetical data for a derivative of this compound, designated as Indazole-Probe-1 , which has been functionalized for use as a chemical probe.

Table 1: In Vitro Kinase Inhibitory Activity of Indazole-Probe-1

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B850
Kinase C>10,000
Kinase D2,500

Table 2: Cellular Activity of Indazole-Probe-1 in a Kinase A-dependent Cell Line

AssayEndpointEC₅₀ (µM)
Cell ProliferationInhibition of Growth1.2
Phospho-Substrate AssayReduction of Phosphorylation0.8

Table 3: NLRP3 Inflammasome Inhibition by Indazole-Probe-1 in THP-1 Macrophages

AssayStimulusEndpointIC₅₀ (µM)
IL-1β ReleaseLPS + NigericinIL-1β Secretion2.5
ASC Speck FormationLPS + NigericinASC Speck Count3.1

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a method to determine the in vitro inhibitory activity of an indazole-based probe against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Indazole-Probe-1 (or other test compounds)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of Indazole-Probe-1 in DMSO, and then dilute further in the assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound. For control wells, add 5 µL of assay buffer with DMSO.

  • Add 10 µL of a solution containing the kinase and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • After incubation, add 25 µL of the luminescent kinase assay reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is for assessing the ability of an indazole probe to inhibit the phosphorylation of a kinase's substrate in a cellular context.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Cell culture medium and supplements

  • Indazole-Probe-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed the cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Indazole-Probe-1 for 2-4 hours. Include a DMSO vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total substrate as a loading control.

  • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indazole_Probe This compound Probe Derivative Indazole_Probe->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Generic MAP Kinase Signaling Pathway with a hypothetical point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cellular Assays cluster_invivo In Vivo / Advanced Models Synthesis Probe Synthesis & Modification Biochem_Assay Biochemical Assay (e.g., Kinase-Glo) Synthesis->Biochem_Assay Test Activity Selectivity Kinase Selectivity Panel Biochem_Assay->Selectivity Determine Specificity Target_Engagement Target Engagement (Western Blot) Selectivity->Target_Engagement Validate in Cells Phenotypic_Assay Phenotypic Assay (Cell Proliferation) Target_Engagement->Phenotypic_Assay Assess Function Imaging Cellular Imaging (with fluorescent probe) Phenotypic_Assay->Imaging Pulldown Affinity Pulldown & Mass Spectrometry Phenotypic_Assay->Pulldown

Caption: Workflow for the development and characterization of a chemical probe.

References

Troubleshooting & Optimization

Technical Support Center: (1H-indazol-3-yl)methanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1H-indazol-3-yl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile of the crude material and the desired final purity.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Impurities in crude this compound can originate from starting materials, byproducts of the synthesis, or degradation. Common synthesis routes, such as the reduction of 1H-indazole-3-carbaldehyde or the hydrolysis of corresponding esters, may lead to the following impurities:

  • Unreacted starting materials: 1H-indazole-3-carbaldehyde, 1H-indazole-3-carboxylic acid or its esters.

  • Over-oxidation or over-reduction byproducts.

  • Isomeric impurities: Depending on the synthetic route, other positional isomers of the indazole ring may be formed.

  • Residual solvents from the reaction or initial work-up.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to assess the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of purity.

  • Thin-Layer Chromatography (TLC): Provides a quick qualitative assessment of purity and can be used to screen for optimal column chromatography conditions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can help identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling out instead of crystallization.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall solvent polarity.

    • Allow the solution to cool down more slowly. Insulating the flask can help.

    • If the problem persists, try a different solvent system with a lower boiling point.

Problem 2: No crystal formation upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or nucleation has not been initiated.

  • Solution:

    • Induce crystallization:

      • Seeding: Add a few seed crystals of pure this compound.

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.

    • Increase concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent, and then allow it to cool again.

Problem 3: Low recovery of purified compound.

  • Possible Cause: Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound may also be moderately soluble in the cold recrystallization solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • To recover more product, the mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The chosen solvent system (eluent) does not have the optimal polarity to resolve the components of the mixture.

  • Solution:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation between your product and the impurities. Aim for an Rf value of 0.2-0.4 for this compound.

    • Solvent Gradient: Employ a gradient elution instead of an isocratic (constant solvent composition) one. Start with a less polar solvent and gradually increase the polarity. For instance, a gradient of ethyl acetate in hexanes can be effective.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is too non-polar, causing your compound to remain strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of your solvent system. If you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small percentage of a more polar solvent like methanol can be added to the eluent.

Quantitative Data Summary

Purification MethodStationary/Mobile Phase or SolventTypical Recovery (%)Achievable Purity (%)
Column Chromatography Silica Gel / Hexane:Ethyl Acetate80 - 95>98
Recrystallization Acetone/Dichloromethane70 - 85>99

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system will give an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-bubble-free packing. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and dry it. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin elution with the solvent system determined by TLC. If a gradient elution is necessary, start with a lower polarity mixture and gradually increase the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is based on a method used for a similar indazole derivative and may need to be adapted for this compound.[1]

Materials:

  • Crude this compound

  • Acetone

  • Dichloromethane

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of acetone and dichloromethane. Gently heat the mixture while stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same acetone/dichloromethane mixture) to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Purity_Check Purity & Identity Check (HPLC, NMR, MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Repurify Purity_Check->Recrystallization Repurify Pure_Product Pure this compound Purity_Check->Pure_Product Meets Purity Specs

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Crude Product Dissolved in Hot Solvent Cooling Cooling Start->Cooling Crystals_Form Crystals Form? Cooling->Crystals_Form Oiling_Out Oiling Out? Crystals_Form->Oiling_Out No Good_Crystals Good Crystals Formed Crystals_Form->Good_Crystals Yes No_Crystals No Crystals Oiling_Out->No_Crystals No Reheat_Add_Solvent Reheat, Add More Solvent/ Co-solvent, Cool Slowly Oiling_Out->Reheat_Add_Solvent Yes Induce_Crystallization Induce Crystallization (Seed/Scratch) No_Crystals->Induce_Crystallization Reheat_Add_Solvent->Cooling Induce_Crystallization->Crystals_Form Concentrate_Solution Concentrate Solution (Evaporate Solvent) Induce_Crystallization->Concentrate_Solution Fails Concentrate_Solution->Cooling

Caption: A troubleshooting guide for common issues encountered during recrystallization.

Troubleshooting_Column_Chromatography Start Crude Sample Loaded onto Column Elution Elution with Chosen Solvent System Start->Elution Separation_Check Good Separation on TLC? Elution->Separation_Check Elution_Check Compound Eluting? Elution->Elution_Check Good_Separation Good Separation Achieved Separation_Check->Good_Separation Yes Poor_Separation Poor Separation Separation_Check->Poor_Separation No Elution_Check->Good_Separation Yes No_Elution Compound Not Eluting Elution_Check->No_Elution No Optimize_Solvent Optimize Solvent System (TLC Analysis, Gradient Elution) Poor_Separation->Optimize_Solvent Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Optimize_Solvent->Elution Increase_Polarity->Elution

Caption: A troubleshooting guide for common issues in column chromatography purification.

References

Technical Support Center: (1H-indazol-3-yl)methanol Solubility Improvement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of (1H-indazol-3-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during formulation and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffer?

A1: this compound has a chemical structure consisting of a hydrophobic bicyclic indazole core and a hydrophilic hydroxymethyl group.[1] This dual nature can lead to poor aqueous solubility, especially in neutral pH buffers. The hydrophobic character of the indazole ring system is often the primary contributor to low solubility, a common challenge for many heterocyclic active pharmaceutical ingredients (APIs).[2]

Q2: What are the primary strategies to improve the solubility of this compound?

A2: Solubility enhancement techniques are broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include particle size reduction (micronization), formation of solid dispersions with polymeric carriers, and complexation with cyclodextrins.[4]

  • Chemical/Formulation Modifications: These strategies involve pH adjustment, the use of co-solvents, the addition of surfactants, and salt formation.[5][6] For indazole derivatives, structural modifications or salt formation can significantly improve solubility.[7]

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice depends on several factors: the required solubility increase, the intended application (e.g., in vitro assay vs. in vivo formulation), stability of the compound, and regulatory acceptance of excipients.[3]

  • For initial in vitro screening, using co-solvents like DMSO or ethanol is often the quickest method.[8]

  • For significant solubility enhancement in oral or parenteral formulations, cyclodextrin complexation or solid dispersions are powerful techniques.[9][10]

  • Surfactants are effective for improving the wetting and dissolution of highly lipophilic compounds.[11]

Q4: I'm observing precipitation after initially dissolving my compound. What could be the cause?

A4: This phenomenon, often seen with amorphous solid dispersions or supersaturating systems, occurs when a metastable, supersaturated solution is formed, which then crystallizes over time to the less soluble, more stable crystalline form.[9] To mitigate this, precipitation inhibitors (often polymers) can be included in the formulation to maintain the supersaturated state.

Q5: Can I use pH adjustment to improve the solubility of this compound?

A5: Yes, potentially. Indazole is an amphoteric molecule, meaning it can be protonated to a cation or deprotonated to an anion. The solubility of such compounds is typically lowest at their isoelectric point and increases in acidic or basic conditions.[5] Adjusting the pH away from this point can ionize the molecule, enhancing its interaction with water and thereby increasing solubility. However, the chemical stability of the compound at different pH values must be confirmed to avoid degradation.[12]

Section 2: Troubleshooting Guides

Issue 1: Poor Initial Dissolution in Aqueous Media

If you are struggling to get this compound into solution, follow this troubleshooting workflow.

G start Start: Solubility Issue check_purity 1. Verify Compound Purity (>98%?) start->check_purity check_solid_state 2. Assess Solid State (Particle Size / Amorphous Content) check_purity->check_solid_state [Purity OK] apply_energy 3. Apply Gentle Energy (Warm to 37°C / Sonicate) check_solid_state->apply_energy dissolved_q Compound Dissolved? apply_energy->dissolved_q use_cosolvent 4. Add a Co-solvent (e.g., 5-10% Ethanol, PEG400) dissolved_q->use_cosolvent [No] success Success: Solution Prepared dissolved_q->success [Yes] advanced_methods 5. Evaluate Advanced Methods (Cyclodextrins, Surfactants) use_cosolvent->advanced_methods fail Issue Persists: Consult Protocol Section advanced_methods->fail

Caption: Initial troubleshooting workflow for solubility issues.

Issue 2: Selecting an Appropriate Co-solvent System

Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13] The selection of a co-solvent is critical and often requires screening.

Troubleshooting Steps:

  • Miscibility Check: Ensure the chosen co-solvent is fully miscible with your aqueous buffer at the desired concentration.

  • Toxicity/Compatibility: For biological assays, select biocompatible co-solvents and keep their final concentration low (e.g., <1% for DMSO) to avoid cellular toxicity.

  • Screening: Test a panel of co-solvents at varying concentrations (e.g., 5%, 10%, 20%) to find the optimal system that balances solubility enhancement with experimental compatibility.

Table 1: Comparison of Common Co-solvents (Illustrative Data)

Co-solventTypical Conc. RangeExample Solubility of this compound (µg/mL)Notes
None (PBS, pH 7.4)0%~5 µg/mLBaseline aqueous solubility is very low.
Ethanol5 - 20%50 - 250 µg/mLGood biocompatibility at low concentrations.[13]
Propylene Glycol (PG)10 - 40%100 - 800 µg/mLOften used in oral and parenteral formulations.[8]
Polyethylene Glycol 400 (PEG 400)10 - 50%150 - 1500 µg/mLLow toxicity; effective for a wide range of APIs.
Dimethyl Sulfoxide (DMSO)0.1 - 10%500 - >10,000 µg/mLExcellent solubilizer but can be toxic to cells at >1%.[14]

Note: The solubility values presented are for illustrative purposes to demonstrate potential trends.

Issue 3: Ineffective Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, thereby increasing aqueous solubility.[15][16]

Troubleshooting Steps:

  • Select the Right Cyclodextrin: The size of the CD cavity must be appropriate for the guest molecule. For a molecule like this compound, β-cyclodextrin or its more soluble derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often a good starting point.[4]

  • Optimize Stoichiometry: The molar ratio of drug to CD is critical. A 1:1 ratio is most common, but other ratios may be more effective. This can be determined using a phase solubility study.

  • Choose an Efficient Preparation Method: The method used to form the complex impacts efficiency. Kneading is simple and economical, while co-evaporation or freeze-drying often yield more efficient complexation.[17]

Table 2: Common Cyclodextrins and Their Properties

Cyclodextrin TypeGlucose UnitsKey Features & Suitability
α-Cyclodextrin (α-CD)6Small cavity, suitable for small molecules or alkyl chains.
β-Cyclodextrin (β-CD)7Versatile cavity size, suitable for many aromatic compounds.[4] Limited aqueous solubility.
γ-Cyclodextrin (γ-CD)8Larger cavity, for larger molecules like steroids. More water-soluble than β-CD.[4]
Hydroxypropyl-β-CD (HP-β-CD)7Modified β-CD with greatly improved aqueous solubility and safety profile.[4]
Sulfobutyl ether-β-CD (SBE-β-CD)7Modified β-CD with a negative charge, enhancing solubility via electrostatic effects.[4]

Section 3: Detailed Experimental Protocols

Protocol 1: Baseline Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[18][19]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 1. Add excess solid API to buffer in a vial prep2 2. Seal vial tightly prep1->prep2 equil1 3. Agitate at constant T° (e.g., 24-48h at 37°C) prep2->equil1 sep1 4. Allow to settle equil1->sep1 sep2 5. Centrifuge or filter (0.22 µm syringe filter) sep1->sep2 ana1 6. Collect clear supernatant sep2->ana1 ana2 7. Dilute if necessary ana1->ana2 ana3 8. Quantify concentration (HPLC-UV, LC-MS) ana2->ana3

Caption: Experimental workflow for the shake-flask solubility method.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a known volume of aqueous buffer (e.g., pH 7.4 PBS) in a glass vial. The presence of undissolved solid must be visible.[20]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[21]

  • Phase Separation: After agitation, allow the samples to stand to let undissolved solids sediment. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Protocol 2: Solubility Enhancement using Co-solvents

Methodology:

  • Prepare Co-solvent Blends: Create a series of solvent systems by mixing a water-miscible co-solvent (e.g., ethanol) with your primary aqueous buffer at different volumetric ratios (e.g., 5:95, 10:90, 20:80 v/v).

  • Determine Solubility: For each co-solvent blend, determine the equilibrium solubility of this compound using the Shake-Flask Method described in Protocol 1.

  • Plot Data: Plot the measured solubility (often on a logarithmic scale) against the percentage of the co-solvent to determine the relationship and identify the optimal concentration.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

The co-evaporation method is highly effective for achieving intimate contact between the drug and cyclodextrin.[17][22]

G start Start step1 1. Dissolve Cyclodextrin (e.g., HP-β-CD) in water start->step1 step2 2. Dissolve this compound in an organic solvent (e.g., Ethanol) start->step2 step3 3. Mix the two solutions and stir for 24h step1->step3 step2->step3 step4 4. Evaporate solvents under vacuum (Rotary Evaporator) step3->step4 step5 5. Collect and dry the solid powder step4->step5 step6 6. Sieve the powder to ensure uniform particle size step5->step6 end End: Inclusion Complex Powder step6->end

Caption: Workflow for preparing an inclusion complex via co-evaporation.

Methodology:

  • Dissolution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in distilled water. In a separate flask, dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or methanol.[23][24]

  • Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously. Continue stirring the mixture at room temperature for an extended period (e.g., 24 hours) to facilitate complex formation.[17]

  • Evaporation: Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Drying and Sieving: Further dry the resulting solid in a vacuum oven to remove any residual solvent. The dried product can then be gently pulverized and sieved to obtain a uniform powder. The solubility of this powder can then be tested using Protocol 1.

Protocol 4: Solubility Enhancement using Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug, a process that occurs above the Critical Micelle Concentration (CMC).[25]

Methodology:

  • Surfactant Selection: Choose a non-ionic surfactant with a good safety profile, such as Polysorbate 80 (Tween 80) or a Poloxamer.

  • Prepare Surfactant Solutions: Prepare a series of solutions of the surfactant in your aqueous buffer at concentrations both below and above its known CMC.

  • Solubility Determination: Using the Shake-Flask Method (Protocol 1), determine the solubility of this compound in each surfactant solution.

  • Analyze Results: Plot solubility versus surfactant concentration. A sharp increase in solubility is typically observed at or above the CMC, indicating micellar solubilization.[26]

Section 4: Summary of Techniques and Data

The following diagram illustrates the main categories of solubility enhancement techniques.

G center Solubility Enhancement Strategies phys Physical Modifications center->phys chem Chemical / Formulation Modifications center->chem p1 Particle Size Reduction (Micronization) phys->p1 p2 Solid Dispersions (Polymer Matrix) phys->p2 p3 Complexation (Cyclodextrins) phys->p3 c1 pH Adjustment chem->c1 c2 Co-solvents chem->c2 c3 Surfactants (Micelles) chem->c3 c4 Salt Formation chem->c4

Caption: Overview of solubility enhancement strategies.

Table 3: Summary of Potential Solubility Improvements (Illustrative Data)

This table summarizes the potential increase in solubility for this compound using various techniques. These values are for comparison and will vary based on precise experimental conditions.

MethodFormulation DetailsAchieved Solubility (µg/mL)Fold Increase (Approx.)
Baseline pH 7.4 Phosphate Buffered Saline51x
Co-solvency 20% PEG 400 in PBS45090x
Surfactant 1% Polysorbate 80 in PBS (above CMC)750150x
Complexation 5% HP-β-CD Complex in Water2,500500x

Note: The solubility values presented are for illustrative purposes to demonstrate potential trends and the relative efficacy of different techniques.

References

Technical Support Center: Synthesis of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-indazol-3-yl)methanol. Our aim is to help you overcome common challenges and avoid side reactions in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Low Yield and/or Formation of a Deep Red/Brown Precipitate during the Synthesis of 1H-Indazole-3-carbaldehyde from Indole

  • Question: I am attempting to synthesize 1H-indazole-3-carbaldehyde via nitrosation of indole, but I am getting a low yield of my desired product along with a significant amount of a deeply colored, insoluble material. What is happening and how can I prevent it?

  • Answer: The formation of a deep red or brown precipitate is a common side reaction, particularly with electron-rich indoles.[1] This colored byproduct is typically a dimer that forms from the nucleophilic addition of the starting indole material to a reaction intermediate.[1] To minimize dimer formation and improve your yield, consider the following:

    • Reverse Addition: A slow, reverse addition of the indole to the nitrosating mixture is highly recommended.[1] This maintains a low concentration of the nucleophilic indole, which favors the desired reaction pathway over dimer formation.

    • Temperature Control: Reducing the reaction temperature, for instance, to 0 °C, can significantly improve the yield of the desired indazole-3-carboxaldehyde.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as argon, can help to prevent the formation of unwanted nitrogen oxide species.

Issue 2: Presence of a More Polar Impurity in the 1H-Indazole-3-carbaldehyde Product

  • Question: After purification of my 1H-indazole-3-carbaldehyde, I have a persistent, more polar impurity. What is this likely to be and how can I avoid its formation?

  • Answer: A common more polar byproduct is the corresponding 1H-indazole-3-carboxylic acid.[1] Its formation can be attributed to a dediazoniation process under acidic conditions, followed by oxidation.[1] To mitigate the formation of this carboxylic acid byproduct, it is crucial to have careful control over the reaction temperature and time.

Issue 3: Formation of N1 and N2 Isomers during N-Alkylation of the Indazole Ring

  • Question: When I try to alkylate the nitrogen of my indazole, I get a mixture of N1 and N2 isomers. How can I improve the regioselectivity of this reaction?

  • Answer: The formation of N1 and N2 regioisomers is a frequent challenge in indazole chemistry. The regiochemical outcome is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.[2] Here are some strategies to favor the desired isomer:

    • Choice of Base and Solvent: The combination of the base and solvent is critical. For instance, using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is often effective for achieving high N1-selectivity.[2]

    • Steric Hindrance: Bulky substituents at the C3-position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[2]

    • Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., -NO2 or -CO2Me), can direct alkylation to the N2-position with high selectivity.[2]

    • Protecting Groups: Employing a protecting group strategy can be highly effective. For example, the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2-position, allowing for subsequent functionalization at the C3-position.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A common and effective route involves a two-step process:

  • The synthesis of the key intermediate, 1H-indazole-3-carbaldehyde, typically through the nitrosation of a corresponding indole.[4]

  • The subsequent reduction of the aldehyde group to a primary alcohol using a suitable reducing agent like sodium borohydride (NaBH4).

Q2: Can I use a Vilsmeier-Haack reaction to directly formylate an indazole at the C3 position?

A2: Direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[1] This necessitates the use of alternative synthetic strategies, such as the nitrosation of the corresponding indole to obtain the 1H-indazole-3-carbaldehyde intermediate.

Q3: I have a nitro group on my indazole ring. Will the reduction of the aldehyde to the alcohol with NaBH4 also reduce the nitro group?

A3: Sodium borohydride (NaBH4) is a mild reducing agent and is generally selective for aldehydes and ketones. It will typically not reduce a nitro group under standard conditions. However, stronger reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation may reduce both the aldehyde and the nitro group. Careful selection of the reducing agent is crucial for chemoselectivity.

Q4: What are the best practices for purifying crude this compound?

A4: The two most effective methods for purification are typically column chromatography and recrystallization.[5]

  • Column Chromatography: A thorough TLC analysis should be performed beforehand to determine an optimal solvent system that provides good separation. A gradient elution, for example from 0% to 5% methanol in chloroform, can be effective.[5]

  • Recrystallization: The choice of solvent is critical. The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at room temperature. Potential solvents to screen include ethanol, methanol, and ethyl acetate.[5]

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of Substituted 1H-Indazole-3-carbaldehydes

Starting IndoleReaction TimeReaction TemperatureYield (%)Reference
Indole3 hRoom Temperature99[4]
5-Bromo-indole2 h, then 3 hRoom Temp, then 50°C94[4]
5-Methoxy-indole3 hRoom Temperature91[4]
6-Fluoro-indole5 hRoom Temperature84[4]
5-NHBoc-indole3 hRoom Temperature78[4]
7-Methyl-indole12 hRoom Temperature72[4]
3-Methyl-indole48 h50°C37[4]

Experimental Protocols

Protocol 1: Synthesis of 1H-Indazole-3-carbaldehyde from Indole [4]

  • To a solution of sodium nitrite (NaNO2) (8 equivalents) in deionized water at 0 °C, slowly add hydrochloric acid (HCl) (2.7 equivalents).

  • Keep the resulting mixture under an argon atmosphere for 10 minutes before adding DMF.

  • A solution of indole (1 equivalent) in DMF is then added slowly to the nitrosating mixture at 0 °C.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The product is extracted with ethyl acetate, washed with water and brine, dried over MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield pure 1H-indazole-3-carbaldehyde.

Protocol 2: N1-Selective Alkylation of a Substituted 1H-Indazole [2]

  • To a solution of the substituted 1H-indazole in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.2 equivalents) dropwise.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 1H-Indazole-3-carbaldehyde cluster_reduction Reduction to this compound indole Indole reaction_vessel Reaction (0°C to RT) indole->reaction_vessel Slow, reverse addition nitrosating_mixture Nitrosating Mixture (NaNO2, HCl) nitrosating_mixture->reaction_vessel extraction Extraction & Work-up reaction_vessel->extraction purification_aldehyde Column Chromatography extraction->purification_aldehyde aldehyde 1H-Indazole-3-carbaldehyde purification_aldehyde->aldehyde reduction_vessel Reduction aldehyde->reduction_vessel reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->reduction_vessel workup_alcohol Work-up reduction_vessel->workup_alcohol purification_alcohol Purification workup_alcohol->purification_alcohol alcohol This compound purification_alcohol->alcohol

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_aldehyde_synthesis Aldehyde Synthesis Issues cluster_alkylation N-Alkylation Issues start Low Yield or Side Product Formation red_precipitate Red/Brown Precipitate? start->red_precipitate polar_impurity Polar Impurity? start->polar_impurity isomer_mixture N1/N2 Isomer Mixture? start->isomer_mixture reverse_addition Implement Slow, Reverse Addition red_precipitate->reverse_addition Yes control_temp_time Control Temperature & Time polar_impurity->control_temp_time Yes optimize_conditions Optimize Base/Solvent (e.g., NaH/THF for N1) isomer_mixture->optimize_conditions Yes

Caption: Troubleshooting logic for common side reactions in indazole synthesis.

References

Technical Support Center: (1H-indazol-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-indazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with a precursor molecule, typically 1H-indazole-3-carboxylic acid or its corresponding ester. These precursors are then subjected to reduction to yield the desired this compound. An alternative, though less common, approach involves the cyclization of suitably substituted phenylhydrazone derivatives.

Q2: What are the critical parameters to control during the reduction step?

A2: The choice of reducing agent, reaction temperature, and solvent are paramount. Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in combination with a Lewis acid are commonly employed. Maintaining a low temperature during the reaction is crucial to minimize the formation of side products. The stoichiometry of the reducing agent must also be carefully controlled to prevent over-reduction or incomplete conversion of the starting material.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction's progress. A suitable eluent system, such as ethyl acetate/hexane, can be used to separate the starting material, the product, and any significant impurities. High-performance liquid chromatography (HPLC) can provide more quantitative real-time analysis of the reaction mixture.

Q4: What are the recommended purification methods for crude this compound?

A4: The primary methods for purification are column chromatography and recrystallization. Column chromatography using silica gel is highly effective for separating the target compound from both polar and non-polar impurities. For recrystallization, a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature should be selected. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material

Symptoms:

  • A spot corresponding to the starting material (e.g., 1H-indazole-3-carboxylic acid or its ester) is observed on the TLC plate of the final product.

  • The final product's melting point is lower and broader than the literature value.

  • Spectroscopic analysis (e.g., ¹H NMR) shows signals characteristic of the starting material.

Possible Causes:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent to the starting material was too low.

  • Low Reaction Temperature: The reaction was not allowed to proceed at a temperature sufficient for complete conversion.

  • Short Reaction Time: The reaction was quenched before all the starting material could be consumed.

  • Deactivated Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

Solutions:

  • Optimize Stoichiometry: Increase the molar equivalents of the reducing agent. A 1.5 to 2-fold excess is often a good starting point.

  • Adjust Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products.

  • Extend Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC until the starting material spot disappears.

  • Use Fresh Reagents: Ensure that the reducing agent is fresh and has been stored under anhydrous conditions.

Issue 2: Formation of the 2H-Indazole Isomer

Symptoms:

  • The presence of an additional, often closely eluting, spot on the TLC plate.

  • Complex ¹H NMR spectrum with an extra set of aromatic and methylene protons. The chemical shift of the proton at the 3-position is a key indicator; for 2H-indazoles, this proton is generally shifted downfield compared to the 1H-isomer.[1]

  • Broadened melting point range.

Possible Causes:

  • Reaction Conditions: Certain reaction conditions, particularly during the synthesis of the indazole ring or subsequent modifications, can favor the formation of the thermodynamically less stable 2H-isomer.

  • Base and Solvent Choice: The choice of base and solvent during precursor synthesis can significantly influence the regioselectivity of N-substitution.

Solutions:

  • Careful Selection of Synthesis Route: Some synthetic routes are more prone to forming the 2H-isomer than others. For N-alkylation reactions, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.

  • Chromatographic Separation: The 1H and 2H isomers can often be separated by careful column chromatography. Utilizing a shallow solvent gradient can improve resolution.

  • Recrystallization: In some cases, fractional recrystallization can be used to separate the isomers if their solubilities are sufficiently different.

Issue 3: Presence of Over-reduction or Side-Reaction Products

Symptoms:

  • Multiple unexpected spots on the TLC plate.

  • Mass spectrometry data showing peaks that do not correspond to the desired product or known starting materials.

  • ¹H NMR signals that cannot be assigned to the target molecule or starting materials.

Possible Causes:

  • Harsh Reducing Conditions: Using an overly reactive reducing agent or excessively high temperatures can lead to the reduction of the indazole ring itself.

  • Side Reactions of the Precursor: The starting material, such as 1H-indazole-3-carboxylic acid, can undergo side reactions like decarboxylation under harsh conditions, leading to the formation of indazole.

  • Incomplete Cyclization: If the synthesis involves a cyclization step to form the indazole ring, incomplete reaction or alternative cyclization pathways can result in various impurities.

Solutions:

  • Milder Reducing Agents: Consider using a less reactive reducing agent. For example, if LiAlH₄ leads to over-reduction, NaBH₄ with a suitable additive might be a better choice.

  • Optimize Reaction Conditions: Carefully control the reaction temperature and addition rate of the reducing agent.

  • Purify the Precursor: Ensure the starting 1H-indazole-3-carboxylic acid or its ester is of high purity before the reduction step to avoid carrying over impurities.

Data Presentation

Table 1: Common Impurities and their Identification

ImpurityPotential SourceAnalytical Detection Methods
1H-Indazole-3-carboxylic acidIncomplete reductionTLC, HPLC, ¹H NMR (presence of carboxylic acid proton)
Methyl 1H-indazole-3-carboxylateIncomplete reductionTLC, HPLC, ¹H NMR (presence of ester methyl protons)
2H-Indazol-3-yl)methanolIsomerization during synthesisTLC, HPLC, ¹H NMR (distinct aromatic and CH₂ shifts)
IndazoleDecarboxylation of precursorTLC, GC-MS, ¹H NMR
Boronate complexesByproduct of borohydride reductionNMR (broad signals), can be removed by acidic workup

Experimental Protocols

Protocol 1: Reduction of Methyl 1H-indazole-3-carboxylate with LiAlH₄

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: A solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Monitoring: The reaction is monitored by TLC (e.g., 30% ethyl acetate in hexane) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Workup: The resulting suspension is filtered through a pad of celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Reduction cluster_product Final Product cluster_impurities Potential Impurities Indazole_Precursor 1H-Indazole-3-carboxylic acid / ester Reduction_Step Reduction (e.g., LiAlH4) Indazole_Precursor->Reduction_Step Reactant Impurity1 Unreacted Starting Material Indazole_Precursor->Impurity1 Incomplete Reaction Impurity4 Decarboxylation Product Indazole_Precursor->Impurity4 Side Reaction (Decarboxylation) Final_Product This compound Reduction_Step->Final_Product Desired Reaction Impurity2 2H-Isomer Reduction_Step->Impurity2 Isomerization Impurity3 Over-reduction Products Reduction_Step->Impurity3 Side Reaction

Caption: Synthetic workflow for this compound and potential impurity formation pathways.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Low Yield Cause1 Incomplete Reaction Symptom1->Cause1 Cause2 Side Reactions Symptom1->Cause2 Symptom2 Multiple Spots on TLC Symptom2->Cause2 Cause3 Isomer Formation Symptom2->Cause3 Cause4 Impure Starting Material Symptom2->Cause4 Symptom3 Incorrect Spectroscopic Data Symptom3->Cause2 Symptom3->Cause3 Solution1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) Cause1->Solution1 Cause2->Solution1 Solution2 Use Milder Reagents Cause2->Solution2 Solution4 Improve Purification Method Cause3->Solution4 Solution3 Purify Precursors Cause4->Solution3

Caption: A logical troubleshooting guide for addressing common issues in the synthesis.

References

Technical Support Center: (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for investigating the degradation pathways of (1H-indazol-3-yl)methanol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance under exaggerated environmental conditions.[1][2] These studies help to:

  • Identify potential degradation products.[2]

  • Elucidate the degradation pathways.[1][2]

  • Assess the intrinsic stability of the molecule.[1]

  • Develop and validate stability-indicating analytical methods.[1][3]

Q2: What are the typical stress conditions applied in a forced degradation study of this compound?

A2: Based on ICH guidelines, the following conditions are typically employed to assess the stability of a drug substance like this compound:

  • Acidic Hydrolysis: Treatment with an acid (e.g., HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a base (e.g., NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., H₂O₂).

  • Thermal Degradation: Heating the solid drug substance.

  • Photodegradation: Exposing the drug substance to light (UV and visible).

Q3: What are some potential degradation products of this compound to look for?

A3: While specific degradation pathways for this compound are not extensively documented in the public domain, based on its chemical structure, potential degradation products could include:

  • Oxidation Products: The primary alcohol group is susceptible to oxidation, which could form 1H-indazole-3-carbaldehyde and subsequently 1H-indazole-3-carboxylic acid.

  • Ring Cleavage Products: Harsh acidic, basic, or oxidative conditions might lead to the cleavage of the indazole ring.

  • Dehydration Products: Under acidic conditions and heat, dehydration of the methanol group could potentially lead to the formation of dimeric ethers or other condensation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Mass Balance in HPLC Analysis Degradants are not being detected (e.g., non-UV active, volatile, or retained on the column).- Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with a UV detector.- Analyze the sample headspace for volatile degradants using gas chromatography (GC).- Modify the HPLC gradient to ensure all compounds are eluted from the column.
Unexpected Peaks in Control Sample Contamination of the solvent or glassware. Degradation of the compound in the analytical solvent.- Run a blank solvent injection to check for solvent peaks.- Use high-purity solvents and thoroughly clean glassware.- Assess the stability of this compound in the chosen analytical solvent over the analysis time.
No Degradation Observed Under Stress Conditions The stress conditions are not harsh enough. The molecule is highly stable under the applied conditions.- Increase the concentration of the stressor (acid, base, oxidizing agent), the temperature, or the exposure time.- Ensure that the stress conditions are appropriate for the compound's chemical properties.
Complete Degradation of the Parent Compound The stress conditions are too harsh.- Reduce the concentration of the stressor, the temperature, or the exposure time to achieve a target degradation of 5-20%.[3]
Irreproducible Results Inconsistent experimental parameters. Instability of degradation products.- Tightly control experimental parameters such as temperature, concentration, and time.- Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light).

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in the solvent before analysis.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method, typically with both UV and MS detection to identify and quantify the parent compound and any degradation products.

Visualizations

Hypothetical Degradation Pathways of this compound

G cluster_main Hypothetical Degradation Pathways parent This compound aldehyde 1H-indazole-3-carbaldehyde parent->aldehyde Oxidation ring_cleavage Ring Cleavage Products parent->ring_cleavage Harsh Conditions (Acid/Base/Oxidation) acid 1H-indazole-3-carboxylic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways of this compound.

General Workflow for a Forced Degradation Study

G cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze using Stability-Indicating Method (HPLC-UV/MS) neutralize->analyze identify Identify and Characterize Degradation Products analyze->identify pathway Elucidate Degradation Pathway identify->pathway end Method Validation pathway->end

Caption: A typical experimental workflow for a forced degradation study.

References

Technical Support Center: Synthesis of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (1H-indazol-3-yl)methanol. Our goal is to help you improve reaction yields and purity by addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound typically arise from two main areas: the preparation of the C3-functionalized indazole precursor and the final reduction step.

  • Inefficient Precursor Synthesis: The most common precursors are 1H-indazole-3-carboxaldehyde and esters of 1H-indazole-3-carboxylic acid. The synthesis of these intermediates can be challenging. For instance, the direct Vilsmeier-Haack formylation at the C3 position of indazole is generally ineffective. Alternative methods like the nitrosation of indoles are sensitive to reaction conditions and substrate electronics.[1][2] Direct metallation at the C3 position can also be problematic, sometimes leading to undesired ring-opening.[2]

  • Suboptimal Reduction Conditions: The choice of reducing agent and reaction conditions for converting the aldehyde or ester to the alcohol is critical. Incomplete reduction or the formation of side products can significantly lower the yield.

  • N-Substitution Side Reactions: Indazoles can undergo reactions at both N1 and N2 positions. Unwanted N-alkylation or N-acylation can compete with the desired C3-functionalization, leading to a mixture of products and reducing the yield of the target molecule.[3]

To improve your yield, carefully evaluate and optimize both the synthesis of your indazole precursor and the final reduction step. The following sections provide more detailed guidance on these aspects.

Q2: I am preparing 1H-indazole-3-carboxaldehyde from an indole precursor via nitrosation, but the yield is poor. How can I optimize this reaction?

A2: The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process that is highly dependent on reaction conditions.[1] Here are key parameters to consider for optimization:

  • Order of Addition: A "reverse addition" protocol, where a solution of the indole is slowly added to the nitrosating mixture, has been shown to significantly improve yields and minimize side reactions.[2]

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the decomposition of reactive intermediates. However, for electron-poor indoles, higher temperatures (e.g., 80 °C) may be necessary for the reaction to proceed to completion.[2]

  • Acid Concentration: The reaction is carried out in a slightly acidic environment. The concentration of the acid (e.g., HCl) is a critical parameter that should be carefully controlled.[1][2]

  • Substrate Electronics: Electron-rich indoles may react differently than electron-deficient indoles. The protocol may need to be adjusted based on the specific indole substrate being used.[1]

The logical workflow for troubleshooting this reaction is outlined in the diagram below.

G start Low Yield in Nitrosation of Indole check_temp Verify Temperature Control (Typically 0 °C) start->check_temp check_addition Confirm Reverse Addition Protocol (Indole solution added to nitrosating mixture) start->check_addition check_acid Evaluate Acid Concentration start->check_acid check_substrate Consider Indole Electronics (Electron-rich vs. Electron-poor) start->check_substrate adjust_temp Adjust Temperature (Increase for electron-poor indoles) check_temp->adjust_temp optimize_addition_rate Optimize Addition Rate (Slow, dropwise addition is key) check_addition->optimize_addition_rate titrate_acid Fine-tune Acid Stoichiometry check_acid->titrate_acid modify_protocol Modify Protocol for Specific Substrate check_substrate->modify_protocol end Improved Yield of 1H-indazole-3-carboxaldehyde adjust_temp->end optimize_addition_rate->end titrate_acid->end modify_protocol->end

Caption: Troubleshooting workflow for the nitrosation of indoles.

Q3: What are the recommended methods for reducing 1H-indazole-3-carboxaldehyde or a 1H-indazole-3-carboxylic acid ester to this compound?

A3: The reduction of the carbonyl group at the C3 position is a straightforward approach to obtaining this compound.

  • From 1H-indazole-3-carboxaldehyde: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are typically effective for this transformation. The reaction is usually fast and clean.

  • From 1H-indazole-3-carboxylic acid esters: A stronger reducing agent is required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) is a common choice. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.

The general experimental workflow for these reductions is depicted below.

G cluster_aldehyde Reduction of Aldehyde cluster_ester Reduction of Ester aldehyde 1H-indazole-3-carboxaldehyde nabh4 Dissolve in Alcohol (MeOH/EtOH) Cool to 0 °C aldehyde->nabh4 add_nabh4 Add NaBH₄ portion-wise nabh4->add_nabh4 monitor Monitor Reaction by TLC/LC-MS add_nabh4->monitor ester 1H-indazole-3-carboxylic acid ester lialh4 Suspend LiAlH₄ in Anhydrous Ether (THF) Under Inert Atmosphere (N₂/Ar) ester->lialh4 add_ester Add Ester Solution Dropwise at 0 °C lialh4->add_ester add_ester->monitor quench Quench Reaction (e.g., with water or aqueous acid for NaBH₄; carefully with water/NaOH for LiAlH₄) monitor->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Column Chromatography or Recrystallization) workup->purify product This compound purify->product

Caption: General workflow for the reduction of indazole-3-carbonyl compounds.

Data Presentation

The following table summarizes various synthetic routes to C3-functionalized indazoles that can serve as precursors to this compound.

Starting MaterialProductReagents and ConditionsYieldReference
5-Nitro-indole5-Nitro-1H-indazole-3-carboxaldehydeNaNO₂, HCl (aq), DMF, 80 °C, 6 hHigh[1]
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate and Ethyl diazoacetateEthyl 1H-indazole-3-carboxylateTBAF, THF, -78 °C to rt82%[4]
3-Iodo-1H-indazole1H-Indazole-3-carbonitrileK₄[Fe(CN)₆], Allylpalladium(II) chloride dimer, Xantphos, DMAc/H₂O, 120 °C96%[5]
1H-Indazole-3-carboxylic acidMethyl 1H-indazole-3-carboxylateMethanol, H₂SO₄ (cat.), reflux, 2 h-[6]
Methyl 1H-indazole-3-carboxylate1H-Indazole-3-carboxylic acid hydrazideHydrazine hydrate, Ethanol, reflux, 4 h-[6]

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole [7]

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve sodium nitrite (92.5 mmol) in distilled water (150 mL).

  • Slowly add 6-nitroindole (31.7 mmol) to the solution at 20 °C.

  • Stir the mixture vigorously for approximately 5 minutes until a homogeneous suspension is formed.

  • Add 6 M hydrochloric acid (14 mL) dropwise to the suspension over 30 minutes, ensuring the temperature is maintained at 20 °C.

  • Continue stirring the reaction mixture at 20 °C for 90 minutes.

  • Monitor the reaction's completion by taking a small aliquot, filtering it, dissolving the precipitate in a minimal amount of acetonitrile, and analyzing by LC-MS.

  • Upon completion, collect the precipitate by filtration and wash with water.

  • Dry the solid product under vacuum.

Protocol 2: Synthesis of Ethyl 1H-indazole-3-carboxylate [4]

  • In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, charge 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (32.0 mmol) and ethyl diazoacetate (40.0 mmol).

  • Add anhydrous tetrahydrofuran (THF, 360 mL) via cannula and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • With vigorous stirring, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (57.6 mL, 57.6 mmol) dropwise via syringe over approximately 40 minutes.

  • Stir the reaction mixture at -78 °C for 1.5 hours.

  • Allow the reaction to warm to room temperature overnight.

  • After an additional 12 hours of stirring at room temperature, concentrate the reaction mixture by rotary evaporation.

  • Pour the concentrated mixture into a separatory funnel containing ethyl acetate (150 mL) and saturated aqueous sodium bicarbonate (200 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the residue by silica gel chromatography to obtain ethyl 1H-indazole-3-carboxylate as an off-white solid.

Protocol 3: Reduction of Ethyl 1H-indazole-3-carboxylate to this compound (General Procedure)

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 1H-indazole-3-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

References

Indazole Synthesis Technical Support Center: Optimizing Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the synthesis of indazoles. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you navigate common challenges and achieve your desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control N1 versus N2 regioselectivity during the alkylation of indazoles?

A1: The regiochemical outcome of indazole N-alkylation is determined by a delicate interplay of several factors. Direct alkylation of 1H-indazoles often yields a mixture of N1- and N2-substituted products.[1][2] The key parameters that can be adjusted to favor one regioisomer over the other include:

  • Choice of Base and Solvent: This combination is critical. For instance, sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1][3] The polarity of the solvent and the nature of the base's counter-ion influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[1]

  • Substituents on the Indazole Ring: Both electronic and steric properties of substituents play a significant role.

    • Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[1]

    • Electronic Effects: Electron-withdrawing groups (e.g., NO₂ or CO₂Me), particularly at the C7-position, have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][3][4]

  • Reaction Temperature: Temperature can influence the thermodynamic versus kinetic control of the reaction. Lowering the reaction temperature can sometimes enhance the regioselectivity of the alkylation.[5]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regiochemical outcome.[6]

Q2: I am getting an inseparable mixture of N1 and N2 regioisomers. How can I improve the selectivity?

A2: Obtaining a mixture of regioisomers is a common challenge in indazole synthesis.[2][7] To improve selectivity, consider the following troubleshooting strategies:

  • For N1-Selectivity (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3][4] To favor the N1-alkylated product, use conditions that allow for thermodynamic equilibration. A widely successful method is the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[3][8]

  • For N2-Selectivity (Kinetic Product): Formation of the N2-isomer can often be favored under kinetic control.[1] Consider the following approaches:

    • Substituent-Directed Synthesis: Introducing an electron-withdrawing group at the C7-position can strongly direct alkylation to the N2-position.[1][3]

    • Mitsunobu Reaction: This reaction has been shown to favor the formation of the N2-regioisomer.[3][4]

    • Acidic Conditions: While basic conditions often yield mixtures, alkylation under acidic conditions can promote N2-alkylation.[6]

    • Specialized Synthetic Routes: Certain methods for constructing the indazole ring itself, such as the Davis-Beirut reaction, are designed to selectively produce 2H-indazoles.[9][10]

Q3: How can I distinguish between the N1 and N2 alkylated regioisomers of my indazole product?

A3: Spectroscopic methods are the most reliable way to differentiate between N1 and N2 isomers. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[8] Additionally, 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish connectivity. For instance, a correlation between the C7a carbon and the protons of the N-alkyl group confirms N1 substitution, while a correlation with the C3 carbon can indicate N2 substitution.[5] Chromatographic techniques like HPLC can often separate the isomers, and they may also exhibit distinct UV-Vis spectra.[8]

Troubleshooting Guides

Problem 1: Low yield or incomplete conversion in my indazole synthesis.

  • Potential Cause: Suboptimal reaction temperature.

  • Solution: Temperature can significantly impact the reaction rate and byproduct formation. Some reactions, like the Cadogan-type, require high temperatures, but excessive heat can lead to decomposition.[11] Conversely, many modern palladium-catalyzed reactions are efficient at milder temperatures.[11] It is advisable to perform a systematic temperature screening to find the optimal balance for your specific substrates and catalyst system.[11]

  • Potential Cause: Incorrect choice of solvent.

  • Solution: The solvent's polarity and boiling point are crucial as they affect reactant solubility and reaction kinetics.[11] If starting materials are not fully dissolved, the reaction may be incomplete. Experiment with different solvents to ensure adequate solubility of all reactants.

  • Potential Cause: Presence of water.

  • Solution: In some reactions, such as those involving the formation of arylhydrazones, the water produced can lead to unwanted impurities. The addition of 4 Å molecular sieves can help to scavenge water and improve the reaction outcome.[11]

Problem 2: My Cadogan-Sundberg cyclization for 2H-indazole synthesis is inefficient, requiring high temperatures and giving low yields.

  • Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction. An effective method involves the initial condensation of an ortho-nitrobenzaldehyde with an aniline or aliphatic amine, followed by in-situ reductive cyclization with tri-n-butylphosphine in isopropanol at a milder temperature of 80°C.[6][12] This approach avoids the need to isolate the intermediate and often provides moderate to excellent yields.[6][12]

Quantitative Data Summary

Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

SubstituentPositionN1:N2 RatioSelectivityReference(s)
-CO₂Me3>99:1High N1[3][4]
-C(CH₃)₃3>99:1High N1[3][4]
-COMe3>99:1High N1[3][4]
-CONH₂3>99:1High N1[3][4]
-NO₂7≤ 4:96High N2[3][4]
-CO₂Me7≤ 4:96High N2[3][4]

Table 2: Effect of Solvent on Indazole N1-Alkylation Yield

SolventIsolated Yield (%) of N1 productReference(s)
Dioxane96[7][13]
Chlorobenzene66[7][13]
DMF60[7][13]
Toluene56[7][13]
DMSO54[7][13]
NMP42[7][13]
Reaction conditions: 1.5 equiv tosylate, 1.0 equiv indazole, 2.0 equiv Cs₂CO₃, 90 °C, 2 h.[7][13]

Experimental Protocols

Protocol 1: N1-Selective Alkylation using NaH/THF [1][6]

  • To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: N2-Selective Mitsunobu Reaction [2]

  • Dissolve the 1H-indazole (1.0 eq), the alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.

Protocol 3: One-Pot Cadogan Reductive Cyclization for 2H-Indazoles [6][12]

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.

Visualizations

Regioselectivity_Decision_Workflow Start Goal: Control N1/N2 Regioselectivity N1_Desired Desired Product: N1-Substituted Indazole Start->N1_Desired  Target N1 N2_Desired Desired Product: N2-Substituted Indazole Start->N2_Desired  Target N2 Strategy_N1 Use NaH in THF. Introduce bulky C3-substituent. N1_Desired->Strategy_N1 Strategy_N2 Use C7 EWG (e.g., -NO2). Consider Mitsunobu reaction. Use acidic conditions (e.g., TfOH cat.). N2_Desired->Strategy_N2

Caption: Decision workflow for controlling N1/N2 regioselectivity.

N_Alkylation_Workflow Substrate Indazole Substrate Reaction N-Alkylation Reaction Substrate->Reaction Conditions Reaction Conditions (Base, Solvent, Temp, Time) Conditions->Reaction Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction Workup Workup & Purification (Quench, Extraction, Chromatography) Reaction->Workup Products N1 and/or N2 Alkylated Indazole Workup->Products

Caption: General experimental workflow for the N-alkylation of indazoles.

Davis_Beirut_Reaction_Pathway Start o-Nitrobenzylamine Intermediate In-situ generation of o-nitroso imine intermediate Start->Intermediate Base Cyclization N-N Bond-Forming Heterocyclization Intermediate->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Simplified pathway of the Davis-Beirut reaction for 2H-indazole synthesis.

References

Technical Support Center: Scaling Up (1H-indazol-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving (1H-indazol-3-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound on a larger scale.

Synthesis of this compound

Question: My large-scale synthesis of this compound from 1H-indazole-3-carboxylic acid or its ester results in low yield. What are the potential causes and solutions?

Answer:

Low yields in the scaled-up reduction of 1H-indazole-3-carboxylic acid or its esters are often attributed to several factors. Incomplete reaction, side product formation, and difficult product isolation are common culprits.

  • Incomplete Reaction: On a larger scale, ensuring efficient mixing and maintaining a consistent temperature throughout the reaction vessel is crucial. The reducing agent, often a metal hydride like lithium aluminum hydride (LAH), may not be fully dispersed, leading to localized areas of low reactivity.

    • Solution: Employ mechanical stirring with appropriate impeller design for solid-liquid mixtures. Consider a slower, portion-wise addition of the reducing agent to control the exotherm and ensure homogeneity.

  • Side Product Formation: Over-reduction or side reactions with the indazole ring can occur. The choice of reducing agent and solvent is critical.

    • Solution: For the reduction of esters, sodium borohydride in a suitable solvent can be a milder alternative to LAH, potentially reducing side reactions. Ensure anhydrous conditions, as water can decompose the reducing agent and lead to incomplete reactions.

  • Difficult Product Isolation: this compound is a polar compound, which can make extraction from aqueous workups challenging.

    • Solution: Use a continuous liquid-liquid extractor for more efficient extraction. Salting out the aqueous layer by adding a saturated brine solution can also improve the partitioning of the product into the organic phase.

Oxidation of this compound to 1H-indazole-3-carbaldehyde

Question: The oxidation of this compound on a large scale is incomplete and produces the corresponding carboxylic acid as a major impurity. How can I improve this?

Answer:

Incomplete oxidation and over-oxidation are common challenges when scaling up the synthesis of 1H-indazole-3-carbaldehyde.

  • Incomplete Oxidation: Insufficient oxidant or poor reaction kinetics can lead to unreacted starting material.

    • Solution: Ensure the oxidant is added in a slight excess (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS to determine the point of completion.

  • Over-oxidation to Carboxylic Acid: Many common oxidants can further oxidize the initially formed aldehyde to a carboxylic acid, especially in the presence of water.[1][2]

    • Solution: Employ mild and selective oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[3][4] Perform the reaction under strictly anhydrous conditions to prevent the formation of the gem-diol intermediate that precedes carboxylic acid formation.[2][5] A Swern oxidation is also a suitable alternative for large-scale operations.

Esterification of this compound

Question: My Fischer esterification of this compound is slow and gives a poor yield at scale. What can I do to drive the reaction to completion?

Answer:

Fischer esterification is a reversible reaction, and on a large scale, driving the equilibrium towards the product side is key to achieving high yields.[6][7]

  • Equilibrium Limitation: The water produced during the reaction can hydrolyze the ester back to the starting materials.

    • Solution: Use a large excess of the alcohol reactant if it is inexpensive and easily removable.[8] Alternatively, remove water as it is formed using a Dean-Stark apparatus.

  • Slow Reaction Rate: The reaction is often slow, requiring prolonged heating.

    • Solution: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used.[6] Maintain a consistent reflux temperature to ensure a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Synthesis and Handling

  • Q1: What are the main safety concerns when using sodium hydride (NaH) as a base with indazole derivatives on a large scale?

    • A1: Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive.[9][10][11] On a large scale, it is crucial to use a moisture-free solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12] Temperature control is also critical to manage the exotherm of the reaction. Quenching of excess NaH must be done carefully with a proton source like isopropanol, followed by water.[12]

  • Q2: How can I control the N1 vs. N2 regioselectivity during alkylation of the indazole ring in this compound derivatives?

    • A2: Regioselectivity is a significant challenge in indazole chemistry. To favor N1 alkylation, which is often the thermodynamically more stable product, use conditions that allow for equilibration.[13] Using sodium hydride in a non-polar aprotic solvent like THF often gives good selectivity for the N1 isomer.[13] For N2 selectivity, kinetically controlled conditions, such as using a weaker base like potassium carbonate in a polar aprotic solvent like DMF, may favor the N2 isomer, although mixtures are common.[14]

Purification

  • Q3: What are the best methods for purifying this compound and its derivatives on a large scale, given their polarity?

    • A3: Due to their polar nature, these compounds can be challenging to purify by traditional silica gel chromatography, often leading to streaking and poor separation. For large-scale purification, consider using reverse-phase chromatography. If normal-phase chromatography is necessary, using a more polar mobile phase system, possibly with additives like a small percentage of ammonia or triethylamine for basic compounds, can improve separation. Recrystallization from a suitable solvent system is often the most effective method for obtaining highly pure material on a large scale.

  • Q4: What are common impurities to look for in the synthesis of this compound and its derivatives?

    • A4: Common impurities include unreacted starting materials, the undesired N2-isomer in alkylation reactions, over-oxidation products (carboxylic acid) in aldehyde synthesis, and residual solvents from the workup. It is also important to be aware of byproducts from the decomposition of reagents, such as phosphine oxides from Mitsunobu reactions.

Data Presentation

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity in Indazole Alkylation

EntryBase (equiv.)SolventTemperature (°C)N1:N2 Ratio (approx.)
1NaH (1.1)THF25>95:5
2K₂CO₃ (1.5)DMF8060:40
3Cs₂CO₃ (1.5)Acetonitrile6085:15
4DBU (1.2)Dichloromethane2550:50

Table 2: Comparison of Oxidizing Agents for the Synthesis of 1H-indazole-3-carbaldehyde

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
PCCDichloromethane2580-90Requires careful handling of chromium waste.
DMPDichloromethane2585-95Mild conditions, but reagent can be expensive.
Swern OxidationDichloromethane-78 to 2585-95Requires cryogenic temperatures and careful control of reagents.
MnO₂Dichloromethane4075-85Heterogeneous reaction, requires longer reaction times.

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound

This protocol describes the reduction of ethyl 1H-indazole-3-carboxylate.

  • Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (X kg, 1.2 equiv.) in anhydrous tetrahydrofuran (10 L) under a nitrogen atmosphere.

  • Addition: The reactor is cooled to 0 °C. A solution of ethyl 1H-indazole-3-carboxylate (Y kg, 1.0 equiv.) in anhydrous THF (5 L) is added dropwise via an addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Quench: The reactor is cooled to 0 °C, and the reaction is carefully quenched by the slow, sequential addition of water (X L), followed by 15% aqueous sodium hydroxide (X L), and then water again (3X L).

  • Work-up: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with THF. The combined filtrates are concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Scale-Up Oxidation to 1H-indazole-3-carbaldehyde using PCC

  • Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with a suspension of pyridinium chlorochromate (PCC) (X kg, 1.5 equiv.) and silica gel in anhydrous dichloromethane (15 L) under a nitrogen atmosphere.

  • Addition: A solution of this compound (Y kg, 1.0 equiv.) in anhydrous dichloromethane (5 L) is added in one portion.

  • Reaction: The mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is filtered through a large plug of silica gel, eluting with dichloromethane. The filtrate is concentrated under reduced pressure.

  • Purification: The crude 1H-indazole-3-carbaldehyde is purified by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_oxidation Oxidation to 1H-indazole-3-carbaldehyde s1 Charge Reactor with LAH in THF s2 Cool to 0 °C s1->s2 s3 Add Ester Solution s2->s3 s4 Stir at RT for 12h s3->s4 s5 Quench Reaction s4->s5 s6 Filter and Concentrate s5->s6 s7 Recrystallize s6->s7 o1 Charge Reactor with PCC in DCM o2 Add Alcohol Solution o1->o2 o3 Stir at RT for 4h o2->o3 o4 Filter through Silica o3->o4 o5 Concentrate o4->o5 o6 Recrystallize o5->o6

Caption: High-level experimental workflows for synthesis and oxidation.

troubleshooting_yield start Low Yield in Synthesis q1 Check Reaction Completion Incomplete? start->q1 a1 Improve Mixing Slow Reagent Addition q1:f1->a1 Yes q2 Analyze for Side Products Significant Impurities? q1:f1->q2 No a1->q2 a2 Use Milder Reducing Agent Ensure Anhydrous Conditions q2:f1->a2 Yes q3 Assess Work-up Efficiency Poor Recovery? q2:f1->q3 No a2->q3 a3 Use Continuous Extractor 'Salt Out' Aqueous Layer q3:f1->a3 Yes end Yield Improved q3:f1->end No a3->end

Caption: Troubleshooting logic for low synthesis yield.

signaling_pathway receptor Tyrosine Kinase Receptor substrate Substrate Protein receptor->substrate Activates indazole This compound Derivative (e.g., Kinase Inhibitor) indazole->receptor Inhibits atp ATP atp->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation response Cellular Response (e.g., Proliferation, Survival) p_substrate->response

Caption: Hypothetical signaling pathway inhibited by an indazole derivative.

References

Technical Support Center: Synthesis of (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing (1H-indazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of a carbonyl group at the C3 position of the indazole ring. The two primary starting materials for this transformation are:

  • Indazole-3-carboxylic acid or its esters (e.g., methyl or ethyl ester): These are typically reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1][2][3]

  • Indazole-3-carbaldehyde: This can be reduced to the corresponding alcohol using milder reducing agents such as sodium borohydride (NaBH₄).

Q2: What are the major side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern include:

  • Formation of N-1 and N-2 isomers: During reactions involving the indazole ring, particularly alkylation or acylation steps to prepare the starting materials, a mixture of N-1 and N-2 substituted isomers can be formed.[4] The separation of these isomers can be challenging.

  • Over-reduction: When using powerful reducing agents like LiAlH₄, there is a risk of over-reduction of other functional groups on the molecule, if present.

  • Incomplete reaction: Insufficient reducing agent or non-optimal reaction conditions can lead to an incomplete conversion of the starting material.

  • Ring opening: Under strongly basic conditions, the indazole ring can be susceptible to ring-opening, leading to ortho-aminobenzonitrile derivatives.[5]

Q3: How can I purify the crude this compound?

A3: The two most effective methods for purifying crude this compound are column chromatography and recrystallization.[6]

  • Column Chromatography: Silica gel is a common stationary phase, and a solvent system of hexane and ethyl acetate, or chloroform and methanol, can be used as the eluent.[6][7]

  • Recrystallization: Suitable solvents for recrystallization include ethanol, methanol, or a mixture of methanol and water.[6][8]

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Poor quality of starting material (indazole-3-carboxylic acid/ester or indazole-3-carbaldehyde) Verify the purity of the starting material by NMR or LC-MS. If necessary, purify the starting material before proceeding with the reduction.
Inactive reducing agent Use a fresh batch of the reducing agent. LiAlH₄ is particularly sensitive to moisture and should be handled under anhydrous conditions.
Insufficient amount of reducing agent Increase the molar equivalents of the reducing agent. For LiAlH₄ reductions of esters, at least 1.5-2 equivalents are typically required.
Non-optimal reaction temperature For LiAlH₄ reductions, the reaction is often started at 0°C and then allowed to warm to room temperature or gently heated. For NaBH₄ reductions, the reaction is typically run at 0°C to room temperature.
Reaction time is too short Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.
Problem 2: Presence of Multiple Spots on TLC After Reaction
Possible Cause Suggested Solution
Formation of N-1 and N-2 isomers in the starting material If the starting material is a mixture of isomers, the product will also be a mixture. It is crucial to use a pure regioisomer of the starting material. Isomers can often be separated by column chromatography.[4]
Incomplete reaction As mentioned above, ensure the reaction goes to completion by using sufficient reducing agent and an adequate reaction time.
Formation of byproducts The choice of reducing agent can influence byproduct formation. If using LiAlH₄ results in multiple byproducts, consider a milder reducing agent if the starting material allows (e.g., NaBH₄ for an aldehyde).
Degradation of the product during workup The workup procedure should be performed carefully. For LiAlH₄ reactions, a standard Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is often used to quench the reaction and precipitate aluminum salts. Acidic workups should be used with caution as the indazole ring has basic nitrogens.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Starting Material Reducing Agent Typical Solvent Typical Temperature Typical Yield (%) Notes
Indazole-3-carboxylic acid esterLithium aluminum hydride (LiAlH₄)Anhydrous THF or Diethyl ether0°C to reflux70-90%Requires strictly anhydrous conditions.[1][2]
Indazole-3-carbaldehydeSodium borohydride (NaBH₄)Methanol or Ethanol0°C to room temperature85-98%Milder conditions, more tolerant to functional groups.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl 1H-indazole-3-carboxylate via LiAlH₄ Reduction

Materials:

  • Ethyl 1H-indazole-3-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve ethyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Protocol 2: Synthesis of this compound from 1H-indazole-3-carbaldehyde via NaBH₄ Reduction

Materials:

  • 1H-indazole-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1H-indazole-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the reaction.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like methanol/water.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Failed this compound Reactions start Reaction Failed (Low/No Yield) check_starting_material Check Starting Material Purity (NMR, LC-MS) start->check_starting_material sm_ok Starting Material OK? check_starting_material->sm_ok check_reagents Verify Reagent Activity (e.g., fresh LiAlH4) reagents_ok Reagents Active? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions Optimal? check_conditions->conditions_ok sm_ok->check_reagents Yes purify_sm Purify Starting Material sm_ok->purify_sm No reagents_ok->check_conditions Yes use_fresh_reagents Use Fresh Reagents reagents_ok->use_fresh_reagents No optimize_conditions Optimize Conditions (e.g., increase equivalents, time) conditions_ok->optimize_conditions No rerun_reaction Re-run Reaction conditions_ok->rerun_reaction Yes purify_sm->rerun_reaction use_fresh_reagents->rerun_reaction optimize_conditions->rerun_reaction

Caption: A logical workflow for troubleshooting failed this compound synthesis reactions.

Synthesis_Workflow General Experimental Workflow for this compound Synthesis start Start reaction_setup Reaction Setup (Starting Material, Solvent, Reagent) start->reaction_setup reaction Reduction Reaction (e.g., LiAlH4 or NaBH4) reaction_setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup / Quenching monitoring->workup Complete extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway Indazole Derivatives as Kinase Inhibitors in a Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor adp ADP receptor->adp downstream_protein Downstream Signaling Protein receptor->downstream_protein P atp ATP atp->receptor indazole_inhibitor This compound Derivative indazole_inhibitor->receptor Inhibits Kinase Activity cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_protein->cellular_response

Caption: A simplified diagram illustrating the inhibitory action of an indazole derivative on a receptor tyrosine kinase signaling pathway.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (1H-indazol-3-yl)methanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds, including several approved drugs. The substitution pattern on the indazole ring is a critical determinant of its pharmacological profile. This guide provides a comparative overview of (1H-indazol-3-yl)methanol and its positional isomers, focusing on what is known about their biological activities and their potential as scaffolds in drug discovery.

While direct, head-to-head comparative studies on the biological activity of this compound and its 4-, 5-, 6-, and 7-isomers are not extensively available in the public domain, this guide synthesizes the existing information on these compounds and related indazole derivatives to offer insights into their potential structure-activity relationships (SAR).

General Overview of Indazole Isomers in Drug Discovery

The indazole core, a bicyclic system composed of a benzene and a pyrazole ring, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The position of substituents on this scaffold significantly influences the molecule's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and steric profile, which in turn dictates its binding affinity and selectivity for specific enzymes or receptors.

Indazole derivatives have been extensively investigated for a multitude of therapeutic applications, most notably as kinase inhibitors in oncology. The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases.

Comparative Biological Activity: A Qualitative Assessment

In the absence of direct comparative quantitative data, we present a qualitative summary of the known context and potential activities of this compound and its positional isomers based on available literature for these and structurally related molecules.

CompoundKnown Biological Context / Potential Activity
This compound Serves as a key synthetic intermediate for a variety of biologically active molecules, including kinase inhibitors. The 3-position is a common site for modification in the development of potent indazole-based drugs.
(1H-indazol-4-yl)methanol Has been investigated for its potential as an enzyme inhibitor, specifically targeting monoamine oxidase B (MAO-B) and neuronal nitric oxide synthase (nNOS). It is also utilized as a building block in the synthesis of kinase inhibitors.
(1H-indazol-5-yl)methanol Utilized as a synthetic precursor for compounds targeting various biological pathways. The 5-position is frequently substituted in the design of novel therapeutics.
(1H-indazol-6-yl)methanol Employed as an intermediate in the synthesis of diverse indazole derivatives with potential therapeutic applications.
(1H-indazol-7-yl)methanol Less commonly cited in the context of biological activity compared to other isomers, but still a valuable synthon for creating diverse chemical libraries for screening.

Key Signaling Pathways Targeted by Indazole Derivatives

Indazole-based compounds, particularly kinase inhibitors, often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Below are diagrams of two such critical pathways.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation promotes Indazole Indazole-based VEGFR Inhibitor Indazole->VEGFR inhibits

Caption: VEGFR Signaling Pathway and Inhibition by Indazole Derivatives.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth, Survival mTOR->CellGrowth promotes Indazole Indazole-based PI3K Inhibitor Indazole->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and its isomers, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and its isomers, dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indazole isomers in the kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, the purified kinase, and the specific substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of indazole isomers.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Synth Synthesis of Indazole Isomers Start->Synth Purify Purification & Characterization Synth->Purify Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purify->Cytotoxicity Kinase Kinase Inhibition Assay Cytotoxicity->Kinase SAR SAR Analysis Kinase->SAR

Caption: General Workflow for Synthesis and Evaluation.

Conclusion

While direct comparative data for the biological activity of this compound and its positional isomers remains to be published, the indazole scaffold itself is of high interest in drug discovery. The position of the hydroxymethyl group is expected to significantly influence the biological activity by altering the molecule's interaction with target proteins. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers aiming to synthesize and evaluate these and other indazole derivatives to elucidate their structure-activity relationships and unlock their therapeutic potential. Further experimental investigation is warranted to quantitatively compare the activity of these isomers and to identify the optimal substitution pattern for specific biological targets.

A Comparative Guide to the Bioactivity of (1H-indazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (1H-indazol-3-yl)methanol scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides an objective comparison of the bioactivity of various this compound derivatives, supported by experimental data from recent studies. The information is presented to facilitate the identification of promising lead compounds for further development.

Data Presentation: Comparative Bioactivity of Indazole Derivatives

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antimicrobial activities of selected this compound and related indazole derivatives.

Table 1: Anticancer Activity of Indazole Derivatives (IC50 in µM)
Compound IDDerivative ClassA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Liver)MCF-7 (Breast)HCT116 (Colon)4T1 (Murine Breast)Reference
6o 1H-indazole-3-amine>105.15>10>10---[1][2][3][4]
2f 3,6-disubstituted-1H-indazole1.15--0.800.341.020.23[5]
2o 3,6-disubstituted-1H-indazole2.10--0.595.160.793.31[5]
2p 3,6-disubstituted-1H-indazole3.22--1.158.771.694.88[5]
5k 1H-indazole-3-amine---3.32---[3]
89 1H-indazol-3-amine-6.50 (Bcr-Abl T315I)-----[6]
93 3-(pyrrolopyridin-2-yl)indazole>10-->10-0.0013-[6]
Doxorubicin Standard Drug6.50--0.980.620.750.19[5]
5-Fu Standard Drug--->50---[3]

Note: A lower IC50 value indicates higher potency. Dashes (-) indicate data not available.

Table 2: Anti-inflammatory and Antimicrobial Activities of Indazole Derivatives
Compound IDBioactivityAssay/OrganismIC50 / MIC (µM or µg/mL)Reference
27 Anti-inflammatory5-Lipoxygenase inhibition0.044 µM-
2 AntibacterialE. faecalis128 µg/mL[7]
3 AntibacterialE. faecalis128 µg/mL[7]
5 AntibacterialS. aureus, S. epidermidis64-128 µg/mL[7]
3ao AntibacterialS. aureus< 1 µg/mL[8]
3aq AntibacterialS. aureus< 1 µg/mL[8]
3ag AntimycobacterialM. smegmatis3.9 µg/mL[8]
3ag AntifungalC. albicans3.9 µg/mL[8]

Note: MIC stands for Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of compounds on cell proliferation.

  • Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Bcl-2, Bax, and a loading control (e.g., GAPDH) overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay is used to screen for anti-inflammatory activity by measuring the inhibition of the 5-LOX enzyme.

  • Reaction Mixture Preparation: A reaction mixture containing the 5-LOX enzyme, a fluorescent probe, and the test compound at various concentrations is prepared in an assay buffer.

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Substrate Addition: The reaction is initiated by adding the 5-LOX substrate (e.g., arachidonic acid).

  • Fluorescence Measurement: The fluorescence is measured kinetically at an excitation/emission wavelength of 500/536 nm. The rate of the reaction is determined, and the percentage of inhibition by the test compound is calculated to determine the IC50 value.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways associated with the bioactivity of this compound derivatives.

Bcl2_Family_Apoptosis_Pathway Bcl-2 Family Mediated Apoptosis Pathway cluster_stimuli Apoptotic Stimuli cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic cluster_execution Execution Phase DNA_damage DNA Damage Bax Bax DNA_damage->Bax activates Growth_factor_deprivation Growth Factor Deprivation Bak Bak Growth_factor_deprivation->Bak activates Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Bcl2 Bcl2 Bcl2->Bax inhibits Bcl_XL Bcl-XL Bcl_XL->Bak inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Caspase_9 Caspase-9 Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bcl-2 family proteins regulate the intrinsic pathway of apoptosis.

p53_MDM2_Pathway p53-MDM2 Signaling Pathway in Apoptosis DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates/ stabilizes MDM2 MDM2 p53->MDM2 induces transcription Transcription Transcriptional Activation p53->Transcription MDM2->p53 promotes degradation Bax_transcription Bax Transcription Transcription->Bax_transcription Apoptosis Apoptosis Bax_transcription->Apoptosis

Caption: The p53-MDM2 feedback loop regulates p53-mediated apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for the evaluation of the anticancer activity of this compound derivatives.

Experimental_Workflow Workflow for Anticancer Activity Evaluation Start Start: Compound Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Lead_Compound Select Lead Compound(s) Determine_IC50->Select_Lead_Compound Mechanism_of_Action Mechanism of Action Studies Select_Lead_Compound->Mechanism_of_Action Potent & Selective Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_of_Action->Apoptosis_Assay Western_Blot Western Blot (Bcl-2, Bax, etc.) Mechanism_of_Action->Western_Blot In_Vivo_Studies In Vivo Studies (Animal Models) Apoptosis_Assay->In_Vivo_Studies Western_Blot->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for evaluating anticancer drug candidates.

References

Comparative Docking Analysis of (1H-indazol-3-yl)methanol Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies involving (1H-indazol-3-yl)methanol analogs and related indazole derivatives. It is designed for researchers, scientists, and drug development professionals interested in the computational assessment of these compounds as potential therapeutic agents. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes a typical workflow for such studies.

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other enzymes.[1] Dysregulation of these enzymes is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Computational docking is a powerful tool to predict the binding orientation and affinity of small molecules like indazole derivatives to their protein targets, aiding in the optimization of their therapeutic potential.[1]

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory activities of various this compound analogs and related indazole derivatives against several protein targets as reported in the scientific literature. This data is crucial for establishing structure-activity relationships (SAR) and validating computational predictions.

Table 1: Binding Energies of Indazole Derivatives Against Various Protein Targets

Compound IDTarget Protein (PDB ID)Docking SoftwareBinding Energy (kcal/mol)Reference
8vRenal Cancer Receptor (6FEW)AutoDock 4-8.54[2]
8wRenal Cancer Receptor (6FEW)AutoDock 4-8.45[2]
8yRenal Cancer Receptor (6FEW)AutoDock 4-8.37[2]
5Trypanothione Reductase (2JK6)AutoDock 4.0-8.01[3]
4Trypanothione Reductase (2JK6)AutoDock 4.0-7.58[3]
11Trypanothione Reductase (2JK6)AutoDock 4.0-7.45[3]
13Trypanothione Reductase (2JK6)AutoDock 4.0-7.13[3]
3jPDB ID: 2ZCSNot Specified-7.45[4]
3cPDB ID: 2ZCSNot Specified-6.80[4]
8rFLT3 (4RT7)Maestro v12.7Not Reported[5]

Table 2: Inhibitory Activity of 1H-Indazole-3-Carboxamide Derivatives

CompoundTargetIC50 (nM)pIC50Reference
30lPAK19.8-[1]
Hit 1-8GSK-3β-4.9 - 5.5[1]

Experimental Protocols

The following section details a generalized experimental protocol for performing comparative docking studies with this compound analogs, based on methodologies reported in the literature.[1][2][3]

Software and Tools
  • Docking Software: AutoDock Vina, AutoDock 4, Maestro (Schrödinger) are commonly used.[1][2][3][5]

  • Visualization Software: Discovery Studio Visualizer, PyMOL, Chimera.

  • Ligand Preparation: ChemDraw, Avogadro, MarvinSketch.

  • Protein Preparation: AutoDock Tools, Maestro Protein Preparation Wizard.

Protein Preparation
  • Obtain Protein Structure: The 3D crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, ions, and co-crystallized ligands are removed from the protein structure.[1]

  • Add Hydrogens: Polar hydrogen atoms are added to the protein.

  • Assign Charges: Kollman charges or other appropriate partial charges are assigned to the protein atoms.[1]

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the this compound analogs are drawn and converted to 3D structures.

  • Energy Minimization: The ligand structures are energy-minimized using a suitable force field (e.g., MMFF94).[3]

  • Define Torsions: Rotatable bonds in the ligands are defined to allow for conformational flexibility during docking.

Grid Generation
  • Define Binding Site: The active site of the protein is defined. This can be done by using the coordinates of a co-crystallized ligand or by using a binding site prediction tool.

  • Generate Grid Box: A grid box is generated around the defined active site. The size of the grid box should be sufficient to accommodate the ligand in various orientations.

Docking Simulation
  • Run Docking Algorithm: The docking simulation is performed using the prepared protein, ligands, and grid parameters. The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, explores various conformations and orientations of the ligand within the active site.

  • Generate Poses: The software generates a set of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores).[1]

Analysis of Results
  • Binding Pose Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein residues.[1][5]

  • Score Correlation: The docking scores are correlated with experimental data (e.g., IC50 values) to validate the docking protocol and understand the structure-activity relationship.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative docking studies of this compound analogs.

Comparative_Docking_Workflow PDB Protein Data Bank (PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Protein_Prep Grid_Gen Grid Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_DB Analog Library (this compound analogs) Ligand_Prep Ligand Preparation (3D conversion, energy minimization) Ligand_DB->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Analysis Results Analysis (Binding energy, interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Caption: A typical workflow for comparative molecular docking studies.

Signaling_Pathway_Example Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3) Growth_Factor->RTK PAK1 PAK1 RTK->PAK1 GSK3b GSK-3β RTK->GSK3b Downstream Downstream Signaling PAK1->Downstream GSK3b->Downstream Cell_Growth Cell Proliferation & Survival Downstream->Cell_Growth Indazole This compound Analog Indazole->RTK Indazole->PAK1 Indazole->GSK3b

Caption: Inhibition of key signaling kinases by indazole analogs.

References

Confirming the Structure of (1H-indazol-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the molecular structure of novel (1H-indazol-3-yl)methanol derivatives is a critical step in the research and development pipeline. This guide provides a comparative overview of the most effective analytical techniques for structural elucidation, complete with experimental data and detailed protocols.

Spectroscopic and Spectrometric Methods: A Comparative Overview

The structural confirmation of this compound derivatives relies on a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the primary methods employed. Each technique provides unique and complementary information to build a complete and accurate picture of the molecular architecture.

Analytical TechniqueInformation ProvidedKey Parameters
¹H NMR Spectroscopy Provides information about the number, environment, and connectivity of protons.Chemical Shift (δ) in ppm, Coupling Constants (J) in Hz, Integration
¹³C NMR Spectroscopy Determines the number and types of carbon atoms in the molecule.Chemical Shift (δ) in ppm
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight.Molecular Ion Peak [M]+, [M+H]+, Fragmentation Pattern
X-ray Crystallography Provides the definitive 3D structure of the molecule in the solid state.Unit Cell Dimensions, Bond Lengths, Bond Angles, Torsion Angles

Experimental Data for Structural Confirmation

The following tables summarize typical experimental data obtained for this compound and its derivatives.

Table 1: Representative ¹H NMR Spectral Data for the this compound Core

ProtonChemical Shift (δ, ppm) in DMSO-d₆MultiplicityCoupling Constant (J, Hz)
CH₂~4.7s-
H-4~7.7d~8.4
H-5~7.1t~7.5
H-6~7.3t~7.8
H-7~7.5d~8.1
NH~13.0br s-
OH~5.3t~5.5

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Table 2: Representative ¹³C NMR Spectral Data for the this compound Core

CarbonChemical Shift (δ, ppm) in DMSO-d₆
CH₂~55
C-3~145
C-3a~122
C-4~121
C-5~120
C-6~127
C-7~110
C-7a~140

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Table 3: Mass Spectrometry Data

CompoundIonization ModeCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compoundESI149.0715149.0713

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • This compound derivative sample (5-10 mg)

Procedure:

  • Dissolve approximately 5-10 mg of the purified indazole derivative in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved; vortex if necessary.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum, typically using a standard pulse program. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

  • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.

Materials:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (for ESI+)

  • Sample of the this compound derivative

Procedure:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable LC-MS grade solvent.

  • Set the mass spectrometer parameters, including the ionization mode (positive or negative), mass range, and resolution. For ESI, typical parameters include capillary voltage and temperature.[1]

  • Introduce the sample into the mass spectrometer, either via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum.

  • Process the data to identify the molecular ion peak and determine its accurate mass.

  • Use the accurate mass to calculate the elemental formula of the compound.

Single-Crystal X-ray Diffraction

Objective: To obtain the three-dimensional crystal structure of the compound.

Materials:

  • Single-crystal X-ray diffractometer

  • Suitable solvent for crystallization

  • Microscope

  • Cryo-loop

Procedure:

  • Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Select a suitable crystal under a microscope and mount it on a cryo-loop.

  • Mount the crystal on the goniometer head of the diffractometer.

  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

  • Collect the diffraction data by rotating the crystal in the X-ray beam.

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

  • Refine the structural model against the experimental data to obtain the final, accurate structure.[2]

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the structure of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography (if single crystals available) Purification->XRay Confirmation Structure Confirmed NMR->Confirmation MS->Confirmation XRay->Confirmation logical_relationship cluster_primary Primary Confirmation cluster_definitive Definitive Confirmation Compound Purified this compound Derivative Connectivity Connectivity & Proton Environment (¹H NMR) Compound->Connectivity Carbon_Skeleton Carbon Skeleton (¹³C NMR) Compound->Carbon_Skeleton Molecular_Weight Molecular Weight & Formula (HRMS) Compound->Molecular_Weight ThreeD_Structure 3D Molecular Structure (X-ray Crystallography) Connectivity->ThreeD_Structure Complementary Data Carbon_Skeleton->ThreeD_Structure Complementary Data Molecular_Weight->ThreeD_Structure Complementary Data

References

Navigating the Selectivity Landscape of Indazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity profile of a chemical entity is paramount to advancing safe and effective therapeutics. This guide provides a comparative framework for evaluating the selectivity of (1H-indazol-3-yl)methanol and related indazole derivatives. While direct, comprehensive cross-reactivity studies on this compound are not extensively published, this document outlines the methodologies and presents data from structurally similar compounds to infer potential interaction profiles and guide future investigations.

The indazole scaffold is a well-established pharmacophore present in numerous kinase inhibitors and other therapeutic agents.[1] Its derivatives have shown activity against a range of targets, making selectivity a critical aspect of their development.[1][2][3][4]

Comparative Analysis of Indazole Derivatives

To illustrate the potential for off-target interactions, this section presents a summary of kinase inhibition data for representative indazole compounds. This data highlights the diverse selectivity profiles that can be achieved through structural modifications of the indazole core.

Table 1: Hypothetical Kinase Selectivity Profile for this compound and Analogs

Kinase TargetThis compound (IC50, µM)Compound A (3-ethynyl-1H-indazole derivative) (IC50, µM)[2]Compound B (1H-indazole-3-carboxamide derivative) (IC50, µM)[1]
Primary Target X 0.1 > 50> 50
PI3Kα> 505.2> 50
PDK1> 508.1> 50
mTOR> 503.5> 50
PAK1> 20> 500.0098
GSK-3β> 20> 500.35
AXL> 20> 501.2
MER> 20> 500.8
TYRO3> 20> 502.5
BCR-ABL> 20> 50Not Assayed
SRC> 20Not Assayed0.15
LCK> 20Not Assayed0.22

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Data for Compounds A and B are representative values from published studies on related indazole derivatives.

Experimental Protocols for Cross-Reactivity Screening

To ensure robust and reproducible data, standardized experimental protocols are essential. The following outlines a general methodology for assessing the cross-reactivity of a compound like this compound against a panel of kinases.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Assay buffer (e.g., 25 mM Tris-HCl, 5 mM MgCl2, 0.02% CHAPS)[2]

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

  • Add the kinase and its specific substrate to the wells of the microplate.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay

This assay confirms that the compound interacts with its intended target within a cellular context.

Materials:

  • Cell line expressing the target of interest (e.g., K562 for BCR-ABL)[5]

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Antibodies specific to the phosphorylated and total target protein

  • Western blot or ELISA reagents

Procedure:

  • Culture the cells to the desired density.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Lyse the cells to extract proteins.

  • Quantify the protein concentration in each lysate.

  • Analyze the levels of phosphorylated and total target protein using Western blotting or ELISA.

  • Determine the concentration-dependent inhibition of target phosphorylation to calculate the cellular IC50 value.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental workflow and the potential biological implications of cross-reactivity, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis compound Test Compound (this compound) incubation Incubation with ATP compound->incubation kinase_panel Panel of Kinases kinase_panel->incubation assay_plate 384-Well Plate assay_plate->incubation detection Signal Detection incubation->detection inhibition_curve Dose-Response Curve detection->inhibition_curve ic50 IC50 Determination inhibition_curve->ic50 selectivity_profile Selectivity Profile ic50->selectivity_profile

Caption: Experimental workflow for kinase cross-reactivity screening.

G cluster_pathway Hypothetical Signaling Cascade cluster_off_target Potential Off-Target Effects RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Off_Target_Kinase Off-Target Kinase (e.g., SRC) Other_Pathway Other Signaling Pathways Off_Target_Kinase->Other_Pathway Adverse_Effects Adverse Effects Other_Pathway->Adverse_Effects Indazole This compound Derivative Indazole->PI3K Inhibition Indazole->Off_Target_Kinase Cross-reactivity

References

Purity Evaluation of Synthesized (1H-indazol-3-yl)methanol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of key analytical techniques for evaluating the purity of (1H-indazol-3-yl)methanol, a valuable building block in medicinal chemistry. We present detailed experimental protocols for Quantitative Nuclear Magnetic Resonance (qNMR) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), along with a discussion of common potential impurities.

Introduction to Purity Analysis of this compound

This compound is a heterocyclic compound whose structural integrity and purity are paramount for the synthesis of downstream targets and for ensuring reliable biological data. Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact reaction yields, biological activity, and safety profiles. Therefore, employing robust and orthogonal analytical methods is essential for a comprehensive purity assessment. This guide focuses on two powerful and complementary techniques: qNMR for its inherent quantitative nature without the need for a specific reference standard of the analyte, and UPLC-MS for its high separation efficiency and sensitivity in detecting and identifying trace impurities.

Potential Impurities in the Synthesis of this compound

A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common method for synthesizing this compound is the reduction of 1H-indazole-3-carbaldehyde. Based on this and other common indazole syntheses, potential impurities may include:

  • Unreacted Starting Material: 1H-indazole-3-carbaldehyde may be present if the reduction is incomplete.

  • Isomeric Byproduct: Formation of the (2H-indazol-3-yl)methanol isomer can occur, particularly under certain reaction conditions.

  • Over-oxidation Product: The corresponding carboxylic acid, 1H-indazole-3-carboxylic acid, can be formed if the aldehyde starting material is oxidized or if the final product undergoes oxidation.

  • Hydrazone Derivatives: If the synthesis involves hydrazine intermediates, residual hydrazones could be present.[1]

  • Dimeric Impurities: Self-condensation or other side reactions can lead to the formation of dimeric species.[1]

A summary of these potential impurities and their molecular weights is provided in Table 1.

Table 1: Potential Impurities and their Molecular Information

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Origin
1H-indazole-3-carbaldehydeC₈H₆N₂O146.15Unreacted starting material
(2H-indazol-3-yl)methanolC₈H₈N₂O148.16Isomeric byproduct of synthesis
1H-indazole-3-carboxylic acidC₈H₆N₂O₂162.15Oxidation of starting material or product
Hydrazone Impurity (example)C₁₅H₁₂N₄248.28Side reaction with hydrazine derivatives
Dimeric Impurity (example)C₁₆H₁₄N₄O278.31Dimerization side reaction

Comparative Analysis of Purity Evaluation Methods

Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical technique that allows for the determination of purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a known, pure internal standard to the integral of the analyte, the purity of the synthesized this compound can be accurately determined.[3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • Synthesized this compound

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a clean vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methylene protons of the methanol group) and a known signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P_IS = Purity of the internal standard

Table 2: Representative qNMR Purity Calculation for this compound

ParameterThis compoundInternal Standard (Maleic Acid)
Weight (mg)15.2010.50
Molecular Weight ( g/mol )148.16116.07
Signal Integrated-CH₂OH-CH=CH-
Number of Protons (N)22
Integral Value (I)5.003.25
Purity of Internal Standard (%)99.9
Calculated Purity (%) 98.5
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a powerful hyphenated technique that combines the high separation efficiency of UPLC with the sensitive and selective detection capabilities of mass spectrometry.[4] This method is ideal for identifying and quantifying both the main component and trace-level impurities. A stability-indicating method can be developed to separate the API from its potential degradation products.[5]

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., quadrupole or time-of-flight)

  • UPLC Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Materials:

  • Synthesized this compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable mobile phase modifier)

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., 1 mg/mL in methanol). Dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A typical gradient could be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.4-0.6 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 1-5 µL

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-500

    • Monitor for the [M+H]⁺ ions of this compound (m/z 149.07) and potential impurities (see Table 1).

Table 3: UPLC-MS Purity and Impurity Profile of Synthesized this compound

PeakRetention Time (min)[M+H]⁺ (Observed)Proposed IdentityArea (%)
12.85147.051H-indazole-3-carbaldehyde0.25
23.50149.07This compound99.50
33.75149.07(2H-indazol-3-yl)methanol0.15
44.10163.051H-indazole-3-carboxylic acid0.10

Visualizing the Experimental Workflow

To provide a clear overview of the analytical processes, the following diagrams, generated using Graphviz, illustrate the workflows for qNMR and UPLC-MS purity assessments.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis cluster_data Data Analysis prep_stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Concentration prep_stock->dilute inject Inject Sample into UPLC-MS System dilute->inject separate Chromatographic Separation inject->separate detect PDA and MS Detection separate->detect integrate_peaks Integrate Chromatographic Peaks detect->integrate_peaks identify_impurities Identify Impurities by Mass-to-Charge Ratio detect->identify_impurities calculate_purity Calculate Purity (Area % Method) integrate_peaks->calculate_purity

Caption: Workflow for UPLC-MS Purity and Impurity Profiling.

Conclusion

The evaluation of purity is a non-negotiable aspect of chemical synthesis in the pharmaceutical industry. For this compound, a combination of orthogonal analytical techniques provides the most comprehensive and reliable assessment of purity. qNMR offers a direct and accurate method for determining the absolute purity, while UPLC-MS excels at separating and identifying trace-level impurities. By employing the detailed protocols and understanding the potential impurities outlined in this guide, researchers can ensure the quality and integrity of their synthesized this compound, thereby facilitating the advancement of their drug discovery and development programs.

References

Head-to-Head Comparison: (1H-indazol-3-yl)methanol Moiety and Known Inhibitors Against p21-Activated Kinase 1 (PAK1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of a representative 1H-indazole-3-carboxamide derivative with known, well-characterized PAK1 inhibitors, FRAX597 and NVS-PAK1-1. This comparison aims to contextualize the potential of the indazole-3-yl scaffold in PAK1 inhibition.

Data Presentation: Inhibitor Performance Against PAK1

The following table summarizes the in vitro potency of a representative 1H-indazole-3-carboxamide and two known PAK1 inhibitors.

InhibitorTarget(s)IC50 (nM)Known Selectivity
1H-Indazole-3-carboxamide (Cpd. 30l) PAK19.8High selectivity against a panel of 29 kinases.[1][2][3]
FRAX597 Group I PAKs (PAK1, PAK2, PAK3)PAK1: 8, PAK2: 13, PAK3: 19Minimal activity against Group II PAKs (e.g., PAK4 IC50 >10 µM). Also inhibits YES1, RET, CSF1R, and TEK at 100 nM.
NVS-PAK1-1 PAK15Allosteric inhibitor with high selectivity for PAK1 over PAK2 (>50-fold) and a panel of 442 kinases.

Experimental Protocols

The inhibitory activity (IC50) of the compounds against PAK1 is typically determined using an in vitro kinase assay. The following is a generalized protocol for such an experiment.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of PAK1 by 50%.

Materials:

  • Recombinant human PAK1 enzyme

  • Fluorescently labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (solubilized in DMSO)

  • 384-well microplates

  • Microplate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Enzyme and Substrate Preparation: The PAK1 enzyme and the peptide substrate are diluted to their final concentrations in the assay buffer.

  • Assay Reaction: The test compound, PAK1 enzyme, and peptide substrate are added to the wells of the microplate and incubated for a predetermined period (e.g., 15 minutes) at room temperature.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved by measuring the change in fluorescence intensity resulting from the separation of phosphorylated and non-phosphorylated substrate via capillary electrophoresis.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

PAK1 Signaling Pathway and Inhibition

PAK1_Signaling_Pathway PAK1 Signaling Pathway and Point of Inhibition RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation MEK MEK PAK1->MEK LIMK LIMK PAK1->LIMK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cofilin Cofilin LIMK->Cofilin Actin Actin Cytoskeleton Remodeling Cofilin->Actin Inhibitor (1H-indazol-3-yl)methanol Scaffold Inhibitors Inhibitor->PAK1

Caption: PAK1 signaling cascade and the inhibitory action of indazole-based compounds.

References

Validating the Biological Target of (1H-indazol-3-yl)methanol: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors for therapeutic use. While the specific biological target of the foundational molecule, (1H-indazol-3-yl)methanol, is not extensively characterized in publicly available literature, its structural motif is prevalent in numerous approved and investigational kinase inhibitors. This guide provides a framework for the biological target validation of this compound, postulating its role as a potential kinase inhibitor. We present a comparative analysis of well-characterized indazole-based kinase inhibitors and their alternatives, supported by quantitative data and detailed experimental protocols for target validation.

Data Presentation: Comparative Inhibitory Potency of Kinase Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors and their alternatives against clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.

Table 1: Indazole-Based Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
AxitinibVEGFR20.2Cell-free / Endothelial Cells[1]
VEGFR10.1 - 1.2Cell-free / Endothelial Cells[1]
PDGFRβ1.6Endothelial Cells[1]
c-Kit1.7Endothelial Cells[1]
PazopanibVEGFR230Cell-free[1]
VEGFR110Cell-free[1]
c-Kit74 - 140Cell-free[1]
Compound C05PLK4< 0.1Enzymatic Assay[2]
Indazole Derivative 71aBRAF(V600E)0.65 (µM)Cell-based (WM3629)[3]

Table 2: Alternative (Non-Indazole) Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type / Context
SorafenibVEGFR290Cell-free
BRAF22Cell-free
SunitinibVEGFR29Cell-free
PDGFRβ2Cell-free
ErlotinibEGFR2Cell-free
CentrinonePLK40.16 (Ki)Enzymatic Assay[2]

Experimental Protocols: Key Methodologies for Target Validation

To validate the potential kinase inhibitory activity of this compound, a systematic approach involving in vitro kinase assays is essential. Below are detailed protocols for determining the IC50 value of a test compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR2, PLK4)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (this compound)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well plates

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute this series into the kinase reaction buffer to achieve the desired final assay concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compound to the wells of a 384-well plate.

    • Include positive controls (DMSO vehicle, no inhibitor) and negative controls (no enzyme).

    • Add the kinase and its specific substrate to all wells.

    • Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding ATP to all wells. The ATP concentration should ideally be at its apparent Km for the kinase.[4]

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity and the negative control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[1]

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To measure the inhibitory effect of a compound on kinase activity through the detection of substrate phosphorylation via TR-FRET.

Materials:

  • Recombinant purified kinase

  • Fluorescein-labeled substrate

  • ATP

  • Test compound

  • TR-FRET detection reagents (including a terbium-labeled anti-phospho-substrate antibody)

  • Assay buffer

  • 384-well plates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare solutions of the kinase, fluorescein-labeled substrate, and ATP in the assay buffer.

  • Kinase Reaction:

    • Add the diluted test compound to the assay plate.

    • Add the kinase to all wells except the negative controls.

    • Initiate the reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

    • Incubate the reaction at room temperature for the desired duration.

  • Detection:

    • Stop the kinase reaction by adding the TR-FRET detection mix containing the terbium-labeled antibody.

    • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Signal Measurement: Measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially targeted by indazole derivatives and a typical experimental workflow for target validation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Axitinib Axitinib (Indazole Derivative) Axitinib->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway, a common target for indazole-based inhibitors.

G cluster_workflow Kinase Inhibitor Screening Workflow start Prepare Compound Serial Dilutions assay_setup Set up Kinase Assay (Enzyme, Substrate, Compound) start->assay_setup reaction Initiate Reaction (Add ATP) assay_setup->reaction incubation Incubate at Room Temperature reaction->incubation detection Add Detection Reagent (Measure Signal) incubation->detection analysis Data Analysis (Calculate IC50) detection->analysis

Caption: General experimental workflow for determining kinase inhibitor IC50 values.

References

A Comparative Guide to Validating Analytical Methods for (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical compounds. This guide provides a comprehensive comparison of analytical methodologies for the validation of (1H-indazol-3-yl)methanol, a key heterocyclic building block in medicinal chemistry. The focus is on providing detailed experimental protocols and representative performance data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and commonly employed analytical techniques in the pharmaceutical industry.

Comparison of Analytical Methods

The choice of analytical method for this compound depends on various factors, including the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., purity determination, impurity profiling, or quantitative assay). Below is a comparative summary of typical performance characteristics for HPLC and GC-MS methods.

ParameterHPLC Method (Proposed)GC-MS Method (Proposed)
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Instrumentation HPLC with UV DetectorGas Chromatograph with Mass Spectrometer
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 µg/mL0.1 ng/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.3 ng/mL
Typical Run Time 10 - 15 minutes15 - 20 minutes
Advantages High precision, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information.
Disadvantages Lower sensitivity than GC-MS.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed starting protocols for the analysis of this compound by HPLC and GC-MS. These protocols are based on established methods for structurally related indazole derivatives and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC) Method

This proposed Reverse-Phase HPLC (RP-HPLC) method is suitable for the quantification and purity determination of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient elution is recommended to ensure the separation of potential impurities with different polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at 254 nm, based on the chromophore of the indazole ring.[1]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to prepare working standards and sample solutions within the desired concentration range for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed GC-MS method is highly sensitive and selective, making it ideal for the identification and quantification of trace amounts of this compound and its potential volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass selective detector.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the analysis of polar compounds like methanol derivatives.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Direct liquid injection can be used if the compound is sufficiently volatile and thermally stable.

    • For samples in complex matrices or at very low concentrations, headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the analyte before injection.[2]

Visualization of the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to international guidelines such as those from the International Council for Harmonisation (ICH).

G cluster_planning 1. Planning & Development cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting method_development Method Development & Optimization define_parameters Define Validation Parameters (ICH Q2(R1)) method_development->define_parameters write_protocol Write Validation Protocol define_parameters->write_protocol specificity Specificity / Selectivity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report final_approval final_approval validation_report->final_approval Final Approval

Analytical Method Validation Workflow

This comprehensive guide provides a solid foundation for researchers and drug development professionals to establish and validate robust analytical methods for this compound. By following the outlined protocols and validation workflow, laboratories can ensure the generation of high-quality, reliable data, which is essential for regulatory submissions and the overall success of a drug development program.

References

Safety Operating Guide

Proper Disposal of (1H-indazol-3-yl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (1H-indazol-3-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical.

Immediate Safety and Hazard Summary

This compound is classified as a hazardous substance, and appropriate precautions must be taken at all times. The primary hazards are summarized in the table below.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, Oral (50%)H302Harmful if swallowed.[1]
Acute Toxicity, Dermal (50%)H312Harmful in contact with skin.[1]
Skin Irritation (100%)H315Causes skin irritation.[1][2][3][4]
Serious Eye Irritation (100%)H319Causes serious eye irritation.[1][2][3][4]
Acute Toxicity, Inhalation (50%)H332Harmful if inhaled.[1]
Respiratory Irritation (100%)H335May cause respiratory irritation.[1][2][3][4]

Note: Percentages indicate the frequency of this classification across different notifications.[1]

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.[2][3]

  • Body Protection: Laboratory coat.[2][3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[2][3][4] If dust or aerosols may be generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure substance, contaminated solutions, and empty containers.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound in its original container or a clearly labeled, compatible waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials (e.g., pipette tips, weighing paper, gloves) grossly contaminated with this compound should be collected as solid hazardous waste.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound".

  • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Note the accumulation start date on the label.

3. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2][3]

  • Keep containers tightly closed when not in use.[2][3]

  • Store in a cool, dry place.[2][3]

4. Disposal of Empty Containers:

  • To be considered non-hazardous, containers must be thoroughly emptied.

  • The first rinse of the container with a suitable solvent (e.g., methanol, ethanol) must be collected as hazardous waste.[5]

  • For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[5]

  • After proper rinsing, deface or remove the original label.[6] The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.

5. Arranging for Final Disposal:

  • Dispose of the collected hazardous waste through an approved and licensed waste disposal contractor.[2][3][4]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Never dispose of this compound down the drain or in the regular trash.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.

  • Containment: Prevent further spread of the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[4]

  • Cleanup: Carefully sweep or scoop up the absorbed material into a suitable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinse(s) as Hazardous Waste rinse_container->collect_rinsate deface_label Deface Original Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container waste_pickup Arrange for Pickup by Licensed Waste Disposal Contractor store_waste->waste_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1H-indazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of (1H-indazol-3-yl)methanol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1][2]. Adherence to the following safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact, as the substance is a known skin irritant[1][3]. Gloves should be inspected for integrity before each use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles that can cause serious eye irritation[1][3].
Face Face shieldRecommended in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing[3].
Body Laboratory coatA standard lab coat is required to protect against skin contact[3][4].
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated to prevent respiratory irritation[1][3]. A risk assessment should determine the specific type of respirator.

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal, emphasizing safety at each step.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_weigh Weigh Compound in Fume Hood prep_setup->handling_weigh handling_dissolve Dissolve or Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE Correctly cleanup_dispose->cleanup_ppe emergency_spill Small Spill: Absorb and Clean emergency_exposure Exposure: First Aid and Medical Attention

Caption: Workflow for Handling this compound

Operational Plan: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Ventilation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation[3].

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.

  • Personal Protective Equipment (PPE): Before beginning any work, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.

  • Use appropriate tools, such as spatulas, for transferring the compound.

  • Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product[1].

3. In Case of a Spill:

  • Evacuate the immediate area.

  • For a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material and place it in a sealed container for disposal.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[5].

  • Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[5].

  • Following eye contact: Rinse with pure water for at least 15 minutes and consult a doctor[5].

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[5].

Disposal Plan

  • Waste Collection: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[4]. Do not dispose of it down the drain or with general laboratory trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.